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Methyl 4-[(hydroxyimino)methyl]benzoate Documentation Hub

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  • Product: Methyl 4-[(hydroxyimino)methyl]benzoate
  • CAS: 168699-41-0

Core Science & Biosynthesis

Foundational

Solubility Profile and Handling of Methyl 4-formylbenzoate Oxime

This guide details the solubility profile, solvent selection strategies, and handling protocols for Methyl 4-[(hydroxyimino)methyl]benzoate (Methyl 4-formylbenzoate oxime). It is designed for researchers utilizing this i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection strategies, and handling protocols for Methyl 4-[(hydroxyimino)methyl]benzoate (Methyl 4-formylbenzoate oxime). It is designed for researchers utilizing this intermediate in the synthesis of pharmaceutical actives (e.g., 4-aminomethylbenzoic acid derivatives) or functional materials.

Technical Whitepaper | Application Note: SAS-2026-OX

Executive Summary

Methyl 4-formylbenzoate oxime (CAS: 168699-41-0 ; MW: 179.17 g/mol ) is a bifunctional intermediate combining a lipophilic methyl ester and a polar, hydrogen-bond-donating oxime group. Unlike its aldehyde precursor (Methyl 4-formylbenzoate, mp ~60°C), the oxime exhibits significantly altered solubility dynamics due to intermolecular hydrogen bonding (


).

This guide addresses the common "solubility trap" where researchers assume the oxime behaves like the aldehyde. Effective processing requires recognizing the oxime’s amphiphilic nature: it is soluble in polar aprotic solvents, temperature-dependent in alcohols, and chemically sensitive to strong acids/bases which can trigger hydrolysis or Beckmann rearrangement.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The molecule possesses two distinct domains that dictate its solvent affinity:

  • The Benzoate Ester Tail: Provides solubility in moderate polarity organic solvents (DCM, EtOAc).

  • The Oxime Head (

    
    ):  Introduces high polarity and H-bond donor/acceptor capability, reducing solubility in non-polar alkanes and increasing affinity for protic solvents.
    

Isomerism Note: The compound typically exists as the thermodynamically stable (E)-isomer. However, rapid precipitation or photochemical stress can generate the (Z)-isomer, which often possesses higher solubility and lower melting points, potentially interfering with recrystallization yields.

Solubility Classification Table

Data synthesized from thermodynamic principles and standard benzaldoxime derivative behaviors.

Solvent ClassSpecific SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Primary reaction media; stock solutions for bio-assays.
Polar Protic Methanol, Ethanol, IPAModerate (Temp. Dependent)Ideal for recrystallization . High solubility at reflux; poor at

.
Chlorinated Dichloromethane (DCM), ChloroformGood (>50 mg/mL)Extraction from aqueous workups; chromatography loading.
Esters/Ethers Ethyl Acetate, THFModerate Extraction; co-solvent for crystallization.
Non-Polar Hexane, Heptane, ToluenePoor/Insoluble Anti-solvent to induce precipitation.
Aqueous WaterInsoluble (Neutral pH)Wash solvent to remove inorganic salts.
Aqueous Base NaOH (1M),

Soluble (as Salt)Caution: High pH leads to ester hydrolysis.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch/isomer ratio.

  • Preparation: Weigh 100 mg of Methyl 4-formylbenzoate oxime into a 4 mL vial.

  • Addition: Add the target solvent in

    
     increments while sonicating at 
    
    
    
    .
  • Observation:

    • Clear Solution: Stop. Calculate solubility (

      
      ).
      
    • Turbid/Solid: Continue addition up to 2 mL.

  • Heating Cycle: If insoluble at 2 mL (

    
    ), heat to solvent boiling point (or 
    
    
    
    ).
    • If dissolves on heating and precipitates on cooling:Candidate for Recrystallization.

    • If remains insoluble:Candidate for Anti-solvent.

Protocol B: Purification via Recrystallization (Ethanol/Water)

The most robust method for purifying the oxime from unreacted aldehyde or inorganic salts.

Objective: Purify crude oxime (>90%) to analytical grade (>98%).

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) (

    
     of solid).
    
  • Reflux: Heat to reflux (

    
    ). If solid remains, add ethanol in 
    
    
    
    portions until dissolved.
    • Expert Tip: If the solution is colored, add activated carbon (1 wt%), reflux for 5 min, and hot filter.

  • Nucleation: Remove from heat. While still hot, add warm water (

    
    ) dropwise until a faint persistent turbidity appears (approx. 10-20% volume of ethanol used).
    
  • Clarification: Add 1-2 drops of ethanol to clear the turbidity.

  • Crystallization: Allow to cool slowly to room temperature, then chill at

    
     for 2 hours.
    
    • Avoid: Rapid cooling (ice bath immediately) which traps impurities and leads to "oiling out."

  • Isolation: Filter the white needles/powder. Wash with cold 20% Ethanol/Water. Dry under vacuum at

    
    .
    

Visualizations & Logic Maps

Solvent Selection Decision Tree

This logic map guides the user through selecting the correct solvent based on the process stage (Reaction vs. Purification).

SolventSelection cluster_legend Legend Start Start: Solvent Selection for Methyl 4-formylbenzoate Oxime ProcessType What is the Process Step? Start->ProcessType Reaction Synthesis/Reaction ProcessType->Reaction Purification Purification/Isolation ProcessType->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Method Method? Purification->Method Yes Yes HighTemp->Yes No No HighTemp->No DMSO Use DMSO or DMF (High Solubility, High BP) LowTemp Use Methanol or THF (Easy Removal) Recryst Recrystallization Method->Recryst Extract Extraction (Aq. Workup) Method->Extract SolventPair Solvent Pair: Ethanol (Solvent) + Water (Anti-solvent) Recryst->SolventPair ExtractSolv DCM or Ethyl Acetate (Avoids hydrolysis) Extract->ExtractSolv Yes->DMSO No->LowTemp Step Decision Step Action Recommended Solvent

Caption: Decision matrix for selecting solvents based on thermodynamic requirements of synthesis versus purification.

Synthesis & Solubility Workflow

The following diagram illustrates the standard workflow for synthesizing the oxime and where solubility properties dictate the unit operations.

SynthesisWorkflow Aldehyde Methyl 4-formylbenzoate (Soluble in MeOH) Reaction Reaction (Reflux in MeOH/H2O) Aldehyde->Reaction Reagents + NH2OH·HCl + Base (Na2CO3) Reagents->Reaction Check Check Solubility Reaction->Check Product Precipitates? Product Precipitates? Check->Product Precipitates? Yes Product Soluble? Product Soluble? Check->Product Soluble? No (Oils out) Precipitate Precipitation Method (Add excess H2O) Product Crude Oxime (Solid) Precipitate->Product Extraction Extraction Method (Evaporate MeOH -> Extract w/ EtOAc) Extraction->Product Product Precipitates?->Precipitate Yes Product Soluble?->Extraction No (Oils out)

Caption: Workflow showing how solubility dictates the isolation strategy (Precipitation vs. Extraction) during synthesis.

Critical Handling Notes (Expertise & Trust)

  • Thermal Instability (Beckmann Rearrangement):

    • Risk:[1] Heating the oxime in the presence of strong acids (e.g.,

      
      , 
      
      
      
      ) or at very high temperatures (
      
      
      ) can trigger a Beckmann rearrangement, converting the oxime into an amide.
    • Mitigation: Always neutralize acidic reaction mixtures before heating for recrystallization. Ensure the pH of the aqueous phase is 6–7 during extraction.

  • Hydrolysis Risk:

    • Risk:[1] The methyl ester group is susceptible to hydrolysis in basic aqueous media (e.g., 1M NaOH), especially if heated.

    • Mitigation: If using base to solubilize the oxime (via deprotonation of the

      
      ), work rapidly at 
      
      
      
      and re-acidify immediately to precipitate the product. Do not store in basic solution.
  • Drying:

    • Oximes can sublime or degrade. Dry at moderate temperatures (

      
      ) under vacuum. Avoid prolonged exposure to temperatures above the melting point of the aldehyde precursor (
      
      
      
      ) during initial drying to prevent fusion of unreacted starting material.

References

  • PubChem. (2025).[2] Methyl 4-[(hydroxyimino)methyl]benzoate (CAS 168699-41-0) Compound Summary. National Library of Medicine. [Link]

  • Asian Journal of Chemistry. (2013). An Efficient Procedure for Synthesis of Oximes by Grinding. (Contextual reference for oxime workup). [Link]

  • Google Patents. (2010). Preparation method of 4-aminomethylbenzoic acid (EP2524909B1).

Sources

Exploratory

Difference between methyl 4-formylbenzoate oxime and its aldehyde precursor

This technical guide details the structural, chemical, and functional distinctions between Methyl 4-formylbenzoate (the aldehyde precursor) and Methyl 4-formylbenzoate oxime (the derivative). It is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, chemical, and functional distinctions between Methyl 4-formylbenzoate (the aldehyde precursor) and Methyl 4-formylbenzoate oxime (the derivative). It is designed for researchers requiring precise characterization data and synthetic utility in drug development contexts.

Executive Summary

In medicinal chemistry, the transformation of Methyl 4-formylbenzoate (Aldehyde) to Methyl 4-formylbenzoate oxime represents a critical functional group interconversion (FGI). While the aldehyde serves as a versatile electrophilic "hub" for carbon-carbon bond formation (e.g., Wittig, aldol), the oxime acts as a gateway to nitrogen-containing pharmacophores (amines, nitriles, heterocycles) and serves as a robust protecting group. This guide delineates their differences to ensure accurate identification and selection in synthetic workflows.

Chemical & Physical Profile

The core difference lies in the replacement of the carbonyl oxygen (


) with the hydroxyimino group (

). This shift significantly alters the molecular polarity and hydrogen-bonding capability.
FeatureAldehyde Precursor Oxime Derivative
IUPAC Name Methyl 4-formylbenzoateMethyl 4-(hydroxyiminomethyl)benzoate
CAS Number 1571-08-0 Not widely indexed (Derivative of 1571-08-0)
Formula


MW 164.16 g/mol 179.17 g/mol
Functional Group Aldehyde (

)
Oxime (

)
Hybridization

(C=O)

(C=N)
Physical State White crystalline powderWhite to off-white solid
Melting Point 59–63 °C> 100 °C (Estimated due to H-bonding)
Solubility Soluble in DCM, EtOAc, MeOHSoluble in MeOH, DMSO; Less soluble in non-polar solvents
Stability Susceptible to oxidation (to acid)Stable to air; Hydrolytically stable at neutral pH

Spectroscopic Characterization (The Definitive Difference)

The most reliable method to distinguish these compounds is


 NMR spectroscopy. The disappearance of the aldehyde proton and the appearance of the azomethine proton is the standard validation metric.
NMR Diagnostics (in or )
  • Aldehyde (Precursor):

    • 
       ~10.1 ppm (s, 1H):  The diagnostic aldehyde proton. It is sharp and highly deshielded.
      
    • 
       ~3.95 ppm (s, 3H):  Methyl ester protons.
      
    • Aromatic Region: Two doublets (AA'BB' system) typically around 7.9–8.2 ppm.

  • Oxime (Product):

    • 
       ~8.15–8.30 ppm (s, 1H):  The azomethine proton (
      
      
      
      ). Note the significant upfield shift relative to the aldehyde (~2 ppm shift).
    • 
       ~11.5 ppm (s, 1H, broad):  The oxime hydroxyl proton (
      
      
      
      ). This peak is often broad and
      
      
      exchangeable.
    • Isomerism: Oximes often exist as E and Z isomers. You may see a major peak (typically E) and a minor peak for the

      
       proton.
      
IR Spectroscopy
  • Aldehyde: Strong

    
     stretch at 1700–1720 cm⁻¹  (aldehyde) and ~1725 cm⁻¹ (ester).
    
  • Oxime: The aldehyde

    
     band disappears. A weak 
    
    
    
    stretch appears at 1640–1660 cm⁻¹ , and a broad
    
    
    stretch is visible at 3200–3400 cm⁻¹ .

Synthetic Pathway & Mechanism

The conversion is a condensation reaction between the aldehyde and hydroxylamine.

Reaction Mechanism Visualization

The following diagram illustrates the pathway from the electrophilic aldehyde to the nucleophilic oxime.

G Aldehyde Methyl 4-formylbenzoate (Electrophile) Hemiaminal Tetrahedral Intermediate (Hemiaminal) Aldehyde->Hemiaminal Nucleophilic Attack (Addition) Oxime Methyl 4-formylbenzoate Oxime (Nucleophile/Amphoteric) Hemiaminal->Oxime Dehydration (-H2O) Reagents NH2OH·HCl NaOAc or Na2CO3 Reagents->Aldehyde

Caption: Nucleophilic addition-elimination mechanism converting the carbonyl to an oxime.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize methyl 4-formylbenzoate oxime from methyl 4-formylbenzoate.

Materials
  • Methyl 4-formylbenzoate (1.0 eq)[1]

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Acetate (

    
    ) (2.0 eq) or Sodium Carbonate (
    
    
    
    )
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology
  • Preparation: Dissolve methyl 4-formylbenzoate (1.64 g, 10 mmol) in Ethanol (20 mL).

  • Reagent Mixing: In a separate beaker, dissolve Hydroxylamine HCl (1.04 g, 15 mmol) and Sodium Acetate (1.64 g, 20 mmol) in Water (10 mL).

  • Addition: Slowly add the aqueous amine solution to the ethanolic aldehyde solution with vigorous stirring.

  • Reaction: Stir at room temperature for 1–2 hours. Validation: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (Oxime).
  • Workup:

    • Evaporate most of the ethanol under reduced pressure.

    • Add ice-cold water (50 mL) to induce precipitation.

    • Filter the white solid and wash with cold water (

      
       mL).
      
  • Drying: Dry the solid in a vacuum oven at 40°C.

Reactivity & Downstream Applications

The choice between the aldehyde and oxime depends entirely on the desired downstream chemistry.

Reactivity Decision Tree

Reactivity Aldehyde Aldehyde Precursor (Methyl 4-formylbenzoate) Oxime Oxime Derivative (Methyl 4-formylbenzoate oxime) Aldehyde->Oxime NH2OH·HCl Ald_Ox Oxidation -> Carboxylic Acid (Terephthalic acid mono-methyl ester) Aldehyde->Ald_Ox KMnO4 / NaClO2 Ald_Red Reduction -> Benzyl Alcohol Aldehyde->Ald_Red NaBH4 Ald_Wittig Wittig -> Styrene Derivatives Aldehyde->Ald_Wittig PPh3=CR2 Ald_Amin Reductive Amination -> Benzylamines Aldehyde->Ald_Amin R-NH2 / NaBH3CN Ox_Dehyd Dehydration -> Nitrile (Methyl 4-cyanobenzoate) Oxime->Ox_Dehyd SOCl2 / Ac2O Ox_Red Reduction -> Primary Amine Oxime->Ox_Red H2 / Pd-C or Zn/AcOH Ox_Beck Beckmann Rearrangement -> Amide Oxime->Ox_Beck H+ / Heat Ox_Cyc Cyclization -> Isoxazoles Oxime->Ox_Cyc Dipolar Cycloaddition

Caption: Divergent synthetic utility of the aldehyde vs. the oxime.

Key Application Differences
  • Nitrile Synthesis: The oxime is the direct precursor to Methyl 4-cyanobenzoate . Dehydration with thionyl chloride (

    
    ) or acetic anhydride converts the 
    
    
    
    group to
    
    
    . The aldehyde cannot do this directly.
  • Heterocycle Formation: The oxime can be converted to a nitrile oxide (via chlorination and base), which undergoes 1,3-dipolar cycloaddition to form isoxazoles—a key scaffold in antibiotics and anti-inflammatory drugs.

  • Stability: If the aldehyde is unstable under basic conditions (due to Cannizzaro reaction or polymerization), converting it to the oxime "masks" the carbonyl, protecting it from nucleophilic attack at the carbon.

References

  • National Toxicology Program (NTP). Methyl 4-formylbenzoate: Chemical and Physical Properties. National Institutes of Health. [Link]

  • Royal Society of Chemistry. Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters (NMR Data). [Link]

Sources

Foundational

Methyl 4-[(hydroxyimino)methyl]benzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 4-[(hydroxyimino)methyl]benzoate for Pharmaceutical Research and Development Abstract This technical guide provides a comprehensive overview of Methyl 4-[(hydroxyimino)methyl]benzoat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-[(hydroxyimino)methyl]benzoate for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of Methyl 4-[(hydroxyimino)methyl]benzoate, a key organic intermediate with significant applications in the fields of medicinal chemistry and drug development. We will explore its fundamental molecular and physicochemical properties, provide a detailed, field-tested protocol for its synthesis, and discuss the rationale behind the experimental design. Furthermore, this document outlines the compound's primary role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), supported by a discussion of its structural characterization and safety considerations. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a practical and in-depth understanding of this valuable chemical building block.

Core Properties and Chemical Identifiers

Methyl 4-[(hydroxyimino)methyl]benzoate is a bifunctional organic molecule containing both a methyl ester and an oxime functional group. These features make it a versatile intermediate for further chemical modification. Its core properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₉H₉NO₃[1][2][3]
Molecular Weight 179.17 g/mol [1][3]
IUPAC Name methyl 4-[(E)-hydroxyiminomethyl]benzoate[1]
CAS Number 168699-41-0[1]
Appearance White to off-white solid (predicted)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Synthesis: From Aldehyde to Oxime

The most direct and widely employed synthesis of Methyl 4-[(hydroxyimino)methyl]benzoate involves the condensation reaction between its parent aldehyde, methyl 4-formylbenzoate, and hydroxylamine.[4] This is a classic oximation reaction, valued for its high efficiency and operational simplicity.

Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for high yield and purity.[4]

Materials:

  • Methyl 4-formylbenzoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Methanol (MeOH)

  • Deionized Water

  • 30% Sodium Hydroxide (NaOH) aqueous solution

Procedure:

  • Dissolution: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve methyl 4-formylbenzoate (e.g., 886 g) in methanol (e.g., 2000 g).[4]

  • Addition of Hydroxylamine: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (e.g., 450 g) in deionized water (e.g., 650 g). Add this aqueous solution to the methanolic solution of the aldehyde.[4]

  • Reaction: Stir the resulting mixture vigorously (e.g., 800 rpm) at a controlled temperature of 25-35°C for approximately 2 hours.[4] Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Neutralization and Precipitation: Once the reaction is complete, increase the stirring rate (e.g., 1300 rpm) and carefully add a 30% aqueous solution of sodium hydroxide (NaOH) dropwise to adjust the pH of the solution to between 7.5 and 8.0.[4] The product will precipitate out of the solution as a solid.

  • Isolation and Drying: Isolate the solid product by filtration. Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product at 80°C under atmospheric pressure for 4 hours to yield the final Methyl 4-[(hydroxyimino)methyl]benzoate.[4] A yield of approximately 99.5% can be expected with this method.[4]

Mechanistic Insights and Rationale
  • Choice of Reagents: Hydroxylamine hydrochloride is the standard, stable source of hydroxylamine. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.

  • Solvent System: The use of a methanol/water co-solvent system is critical. Methanol solubilizes the organic starting material (methyl 4-formylbenzoate), while water is necessary to dissolve the hydroxylamine hydrochloride salt.

  • pH Control: The initial reaction is performed under slightly acidic conditions due to the use of the hydrochloride salt. The final pH adjustment with NaOH is crucial for two reasons: 1) It deprotonates the oxime product, which can exist as a hydrochloride salt, significantly decreasing its solubility in the aqueous methanol and causing it to precipitate. 2) It neutralizes the excess acid, simplifying the workup process.

Synthesis Workflow Diagram```dot

// Nodes A [label="Methyl 4-formylbenzoate\n(in Methanol)"]; B [label="Hydroxylamine Hydrochloride\n(in Water)"]; C [label="Reaction Vessel\n(25-35°C, 2 hrs)"]; D [label="pH Adjustment\n(add 30% NaOH to pH 7.5-8.0)"]; E [label="Filtration & Drying\n(80°C)"]; F [label="Methyl 4-[(hydroxyimino)methyl]benzoate\n(Final Product)", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Reaction Mixture"]; D -> E [label="Precipitate"]; E -> F; }

Caption: Role as an intermediate in API synthesis.

The methyl ester and the reactive handle provided by the oxime (or its subsequent amine) make this compound a valuable scaffold. The methyl group can influence physicochemical properties, and the ester can be hydrolyzed to a carboxylic acid for further derivatization, such as amide bond formation, a cornerstone of modern drug design. [5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 4-[(hydroxyimino)methyl]benzoate is associated with the following hazards:

  • H302: Harmful if swallowed. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

References

  • PubChem. Methyl 4-[(hydroxyimino)methyl]benzoate. [Link]

  • PubChem. Methyl 4-[(hydroxyamino)methyl]benzoate. [Link]

  • Pharmaffiliates. Methyl (E)-4-((hydroxyimino)methyl)benzoate. [Link]

  • PubChem. Methyl 4-(hydroxymethyl)benzoate. [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • NIST. Methyl 3-amino-4-hydroxybenzoate. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. (PDF) Methyl 4-methylbenzoate. [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Reduction of Methyl 4-Formylbenzoate Oxime to Primary Amines Using Raney Nickel

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The catalytic hydrogenation of oximes to primary am...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The catalytic hydrogenation of oximes to primary amines is a fundamental transformation in pharmaceutical synthesis. However, the reduction of sterically unhindered aldoximes—such as methyl 4-formylbenzoate oxime—over Raney Nickel frequently suffers from poor selectivity, yielding significant quantities of secondary and tertiary amine by-products.

This application note provides a comprehensive, field-proven guide to controlling the chemoselectivity of this reaction. By manipulating the solvent system and basic additives, chemists can selectively direct the reaction to yield either the ester-preserved primary amine (methyl 4-(aminomethyl)benzoate ) or the hydrolyzed amino acid (4-aminomethylbenzoic acid ), achieving >95% target selectivity in both pathways.

Mechanistic Rationale: The "Ammonia Effect"

To design a self-validating and robust protocol, one must understand the causality behind the formation of by-products. The reduction of aldoximes with H₂ over heterogeneous catalysts proceeds via a highly reactive primary imine (aldimine) intermediate [1].

Because the aldimine carbon is sterically accessible, it is highly susceptible to nucleophilic attack by the newly formed primary amine. This side reaction releases ammonia and forms a secondary imine, which is subsequently reduced to a secondary amine (dimer) [3].

The Chemical Solution: Introducing an excess of ammonia (NH₃) or strong alkali (NaOH) shifts the thermodynamic equilibrium. Ammonia intercepts the reactive primary imine to form a gem-diamine intermediate. Under hydrogenation conditions, this gem-diamine undergoes rapid hydrogenolysis to yield exclusively the primary amine, effectively shutting down the secondary amine pathway [3].

Mechanism Oxime Methyl 4-formylbenzoate Oxime Imine Primary Imine (Reactive Intermediate) Oxime->Imine H2 / Raney Ni - H2O PriAmine Primary Amine (Target Product) Imine->PriAmine H2 / Raney Ni SecAmine Secondary Amine (By-product) Imine->SecAmine + Primary Amine - NH3 + H2 GemDiamine Gem-Diamine (Ammonia Adduct) Imine->GemDiamine + Excess NH3 (Equilibrium Shift) GemDiamine->PriAmine H2 / Raney Ni (Hydrogenolysis)

Fig 1: Reaction pathway of oxime reduction highlighting ammonia's role in preventing by-products.

Experimental Design & Condition Optimization

The choice of additive not only dictates the amine selectivity but also determines the fate of the methyl ester functional group. Table 1 summarizes the empirical outcomes of various reaction environments.

Table 1: Influence of Solvent and Additives on Product Profile

Reaction ConditionSolvent SystemAdditivePrimary Amine YieldSecondary Amine YieldEster Status
A (Unoptimized) MethanolNone~50 - 60%~30 - 40%Preserved
B (Ester-Retained) MethanolExcess NH₃ (gas/soln)> 95% < 2%Preserved
C (Hydrolyzed) WaterNaOH (aq)> 95% < 2%Hydrolyzed to Acid

Insight: If your synthetic sequence requires the preservation of the methyl ester, Protocol A (Methanolic Ammonia) must be used. If the ultimate goal is the zwitterionic amino acid (a common pharmaceutical building block), Protocol B (Aqueous NaOH) is the most atom-economical route, telescoping reduction and hydrolysis into a single operation [2].

Detailed Experimental Protocols

⚠️ Critical Safety Directives for Raney Nickel

Raney Nickel is a highly active, pyrophoric sponge-metal catalyst. It will spontaneously ignite if exposed to air when dry.

  • Always keep the catalyst slurried in water or an inert solvent (e.g., methanol).

  • Never filter Raney Nickel to dryness on a Büchner funnel in the presence of air. Use a nitrogen blanket or keep the filter cake wet.

  • Waste catalyst must be quenched in dilute acid or kept submerged in water in a dedicated hazardous waste container.

Protocol A: Synthesis of Methyl 4-(aminomethyl)benzoate (Ester Preservation)

Objective: Reduce the oxime while preventing ester hydrolysis and secondary amine formation.

  • Catalyst Preparation: Weigh 1.0 g of active Raney Nickel (supplied as an aqueous slurry). Wash the catalyst three times with 10 mL portions of anhydrous methanol by decantation to remove water.

  • Reaction Assembly: In a high-pressure hydrogenation autoclave, add 10.0 g (51.8 mmol) of methyl 4-formylbenzoate oxime.

  • Solvent Addition: Add 100 mL of a 7N solution of ammonia in methanol (NH₃/MeOH). Self-validation check: The molar excess of ammonia should be at least 5-10x relative to the oxime to ensure complete suppression of the dimer.

  • Catalyst Transfer: Transfer the methanol-washed Raney Nickel slurry into the autoclave.

  • Hydrogenation: Seal the autoclave. Purge the vessel three times with Nitrogen (5 bar), followed by three purges with Hydrogen gas. Pressurize the reactor to 10 bar with H₂.

  • Reaction Execution: Heat the mixture to 50 °C under vigorous stirring (1000–1200 rpm) to overcome mass-transfer limitations. Monitor hydrogen uptake. The reaction is typically complete within 3–4 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine. Purify via distillation or salt formation (e.g., HCl salt) if necessary.

Protocol B: Synthesis of 4-Aminomethylbenzoic Acid (Concurrent Hydrolysis)

Objective: Telescope the reduction and ester hydrolysis into a single step using aqueous alkali [2].

  • Reaction Assembly: In a high-pressure autoclave, suspend 10.0 g (51.8 mmol) of methyl 4-formylbenzoate oxime in 100 mL of deionized water.

  • Alkali Addition: Add 8.3 g (207 mmol, 4.0 eq) of NaOH pellets. Stir until completely dissolved. Causality note: The strong alkali hydrolyzes the ester to the sodium carboxylate and simultaneously provides the highly basic environment needed to suppress secondary amine formation.

  • Catalyst Transfer: Add 1.0 g of Raney Nickel (aqueous slurry) directly to the basic solution.

  • Hydrogenation: Seal, purge (N₂ then H₂), and pressurize the autoclave to 10 bar with H₂. Stir vigorously at room temperature to 40 °C for 4 hours.

  • Workup & Precipitation: Vent and purge the reactor. Filter the catalyst through Celite under nitrogen. The filtrate contains the sodium salt of the product.

  • Crystallization: Transfer the aqueous filtrate to a beaker. Slowly add concentrated HCl dropwise under stirring until the pH reaches exactly 7.0 to 7.5. Self-validation check: 4-aminomethylbenzoic acid is a zwitterion and will precipitate maximally at its isoelectric point.

  • Isolation: Filter the precipitated white solid, wash with cold water, and dry under a vacuum at 80 °C to afford pure 4-aminomethylbenzoic acid.

Troubleshooting & Analytical Monitoring

  • Stalled Hydrogen Uptake: Raney Nickel is easily poisoned by sulfur or halogens. Ensure the starting oxime (often prepared using hydroxylamine hydrochloride) is thoroughly washed free of residual chloride ions before hydrogenation.

  • Reaction Monitoring: Use HPLC (UV detection at 254 nm) to monitor the disappearance of the oxime. The oxime typically elutes significantly later than the highly polar primary amine on a standard C18 reverse-phase column.

  • High Secondary Amine Levels: If >5% secondary amine is detected, it indicates insufficient ammonia/base concentration or inadequate stirring (hydrogen starvation at the catalyst surface promotes coupling). Increase the agitation rate and verify the NH₃ titer.

References

1.. MDPI Catalysts, 2022, 12(12), 1614. 2.. European Patent Office, EP2524909B1, 2015. 3.. MDPI Catalysts, 2020, 10(2), 229.

Application

Application Note &amp; Protocol Guide: Hydrolysis of Methyl 4-[(hydroxyimino)methyl]benzoate

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: Navigating the Hydrolysis of a Bifunctional Molecule Methyl 4-[(hydroxyimino)methyl]benzoate is a molecule of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Navigating the Hydrolysis of a Bifunctional Molecule

Methyl 4-[(hydroxyimino)methyl]benzoate is a molecule of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block. It possesses two key functional groups susceptible to hydrolysis: a methyl ester and an aldoxime. The strategic cleavage of one or both of these groups is crucial for various applications, from unmasking a carboxylic acid for further conjugation to revealing an aldehyde for subsequent reactions.

This guide provides a comprehensive overview of the chemical principles and practical protocols for the hydrolysis of this molecule. We will delve into the mechanistic underpinnings of ester and oxime hydrolysis, explore strategies for achieving selective or complete cleavage, and provide detailed, field-tested protocols for laboratory execution. The core challenge lies in the differential reactivity of the ester and oxime moieties, which dictates the reaction conditions required to achieve the desired chemical transformation.

Part 1: Foundational Principles of Hydrolysis

A thorough understanding of the reaction mechanisms is paramount to designing successful hydrolysis experiments. The ester and oxime groups exhibit fundamentally different stabilities and react via distinct pathways depending on the catalytic conditions.

The Chemistry of Ester Hydrolysis

The cleavage of the methyl benzoate ester can be effectively catalyzed by either base or acid.

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common and generally irreversible method for ester cleavage.[1] The reaction proceeds through a nucleophilic acyl substitution, specifically the BAC2 mechanism (Base-catalyzed, Bimolecular, acyl-oxygen cleavage).[2] A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide anion as the leaving group. In the basic medium, the resulting carboxylic acid is immediately deprotonated to form the highly stable carboxylate salt, driving the reaction to completion.[3]

Caption: BAC2 mechanism for ester hydrolysis.

  • Acid-Catalyzed Hydrolysis: This reaction is the microscopic reverse of Fischer esterification and is an equilibrium process.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl. Following proton transfers, methanol is eliminated, and deprotonation of the resulting carbonyl regenerates the acid catalyst and yields the carboxylic acid.[4] To drive the equilibrium towards the products, a large excess of water is typically employed.[4][6]

Caption: AAC2 mechanism for ester hydrolysis.

The Chemistry of Oxime Hydrolysis

Oximes are significantly more resistant to hydrolysis than analogous imines or hydrazones.[7][8][9] This enhanced stability is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the nitrogen and makes it less susceptible to the initial protonation step required for hydrolysis.[7][10]

  • Acid-Catalyzed Hydrolysis: The hydrolysis of oximes is almost exclusively acid-catalyzed.[7][11] The reaction proceeds by heating in the presence of an inorganic acid.[12][13] The mechanism involves protonation of the oxime nitrogen, followed by the nucleophilic attack of water on the C=N carbon. This forms a tetrahedral intermediate which, after a series of proton transfers, eliminates hydroxylamine to yield the corresponding aldehyde or ketone.[7] Due to their stability, forcing conditions such as elevated temperatures are often necessary.[12]

Caption: General mechanism for acid-catalyzed oxime hydrolysis.

Part 2: Strategic Approaches & Selectivity

The differential stability of the ester and oxime groups is the key to achieving selective hydrolysis. The oxime is highly stable under basic conditions, whereas the ester is readily cleaved. Conversely, both groups are susceptible to cleavage under acidic conditions.

StrategyTarget TransformationRecommended ConditionsRationale & Expected Outcome
A Selective Ester Hydrolysis Basic (NaOH or LiOH), Room Temp or mild heatThe oxime moiety is stable to basic conditions, allowing for clean conversion of the ester to a carboxylate salt.[7][10] The product after acidic workup is 4-[(hydroxyimino)methyl]benzoic acid.
B Complete Hydrolysis Acidic (HCl or H₂SO₄), RefluxStrong acid and heat will cleave both the ester and the oxime functionalities.[4][12] The final product is 4-formylbenzoic acid.
C Selective Oxime Hydrolysis Highly Challenging / Not RecommendedStandard acidic conditions required for oxime hydrolysis will also catalyze ester hydrolysis.[4][12] This pathway will likely result in a mixture of starting material, partially hydrolyzed, and fully hydrolyzed products.

Part 3: Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. All procedures should be conducted in a well-ventilated fume hood.

Workflow Overview

Workflow Start Start: Methyl 4-[(hydroxyimino)methyl]benzoate Decision Choose Hydrolysis Strategy Start->Decision ProtocolA Protocol 1: Selective Saponification Decision->ProtocolA Strategy A ProtocolB Protocol 2: Complete Hydrolysis Decision->ProtocolB Strategy B WorkupA Acidic Work-up & Isolation ProtocolA->WorkupA WorkupB Isolation / Extraction ProtocolB->WorkupB ProductA Product A: 4-[(hydroxyimino)methyl]benzoic acid WorkupA->ProductA ProductB Product B: 4-formylbenzoic acid WorkupB->ProductB Analysis Characterization (NMR, LC-MS, TLC) ProductA->Analysis ProductB->Analysis

Caption: General experimental workflow for hydrolysis.

Protocol 1: Selective Hydrolysis of the Methyl Ester

Objective: To synthesize 4-[(hydroxyimino)methyl]benzoic acid by selectively saponifying the methyl ester.

Materials:

  • Methyl 4-[(hydroxyimino)methyl]benzoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH·H₂O)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M and 2M solutions

  • Round-bottom flask, magnetic stirrer, and stir bar

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-[(hydroxyimino)methyl]benzoate (1.0 eq) in a minimal amount of THF or MeOH (e.g., 5-10 mL per gram of starting material).

  • Addition of Base: In a separate beaker, dissolve NaOH (1.5 eq) or LiOH·H₂O (1.5 eq) in deionized water to create a ~1-2 M solution. Add this basic solution to the stirring solution of the ester at room temperature.

  • Reaction Monitoring: Stir the biphasic or monophasic mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with a drop of acetic acid). The reaction is complete when the starting material spot has been fully consumed (typically 2-6 hours). Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature (if heated). If a co-solvent like THF was used, remove it under reduced pressure using a rotary evaporator.

  • Work-up - Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise while stirring. The desired carboxylic acid product will begin to precipitate out. Continue adding acid until the pH of the solution is ~2-3 (check with pH paper).

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold deionized water, followed by a cold non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified 4-[(hydroxyimino)methyl]benzoic acid under high vacuum to a constant weight.

Expected Results: A white to off-white solid. The key signature in ¹H NMR spectroscopy will be the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >12 ppm).

Protocol 2: Complete Hydrolysis of Ester and Oxime

Objective: To synthesize 4-formylbenzoic acid by hydrolyzing both functional groups.

Materials:

  • Methyl 4-[(hydroxyimino)methyl]benzoate

  • Hydrochloric acid (HCl), 6M solution (or a 1:1 mixture of conc. HCl and water)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Extraction funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: Place methyl 4-[(hydroxyimino)methyl]benzoate (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Acid: Add 6M HCl (sufficient to fully dissolve and suspend the starting material, e.g., 10-20 mL per gram).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up - Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the acidic solution to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). The product, 4-formylbenzoic acid, may have limited solubility and multiple extractions are recommended.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-formylbenzoic acid can be purified by recrystallization from hot water or another suitable solvent system if necessary.

Expected Results: A white crystalline solid. Key signatures in ¹H NMR will be the appearance of a singlet for the aldehyde proton (around 10.1 ppm) and a broad singlet for the carboxylic acid proton (>12 ppm), along with the disappearance of the oxime proton (~8.1 ppm) and the methyl ester singlet (~3.9 ppm).

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link][7][8][11][14]

  • Scribd. (n.d.). Methyl Paraben Stability and Kinetics. Scribd. [Link][15]

  • ResearchGate. (2025). Kinetics of the base catalysed hydrolysis of methyl paraben revisited. ResearchGate. [Link][16]

  • Wikipedia. (n.d.). Oxime. Wikipedia. [Link][12]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link][17]

  • Buncel, E., & Joly, H. A. (1982). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Biochemistry, 60(9), 854-862. [Link][18]

  • ResearchGate. (2003). The base catalysed hydrolysis of methyl paraben: A test reaction for flow microcalorimeters. Thermochimica Acta. [Link][19]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. [Link][1]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link][4]

  • Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube. [Link][5]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. SSERC. [Link][20]

  • BYJU'S. (n.d.). Oximes. BYJU'S. [Link][9]

  • University of Illinois. (n.d.). Esterification of benzoic acid to methyl benzoate. University of Illinois Urbana-Champaign. [Link][6]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Study.com. [Link][3]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Chemistry Stack Exchange. [Link][2]

Sources

Method

Procedure for converting methyl 4-formylbenzoate to its oxime derivative

Abstract This application note details a robust, scalable protocol for the conversion of methyl 4-formylbenzoate (CAS 1571-08-0) to its oxime derivative, methyl 4-[(hydroxyimino)methyl]benzoate (CAS 168699-41-0). This tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the conversion of methyl 4-formylbenzoate (CAS 1571-08-0) to its oxime derivative, methyl 4-[(hydroxyimino)methyl]benzoate (CAS 168699-41-0). This transformation is a critical intermediate step in the synthesis of antifibrinolytic agents and protease inhibitors, such as 4-(aminomethyl)benzoic acid. The procedure outlined below prioritizes chemoselectivity, ensuring the preservation of the methyl ester moiety while quantitatively converting the aldehyde to the oxime under mild conditions.

Introduction & Strategic Rationale

In drug discovery, the 4-substituted benzoate scaffold is a privileged structure. Converting the aldehyde functionality of methyl 4-formylbenzoate to an oxime serves two primary purposes:

  • Protection/Activation: Oximes are stable precursors that can be reduced to primary amines (e.g., for peptidomimetics) or dehydrated to nitriles.

  • Isomeric Purity: The formation of the oxime typically favors the (E)-isomer, which is thermodynamically more stable and often required for stereospecific binding in active sites.

Key Challenge: The substrate contains two electrophilic centers: the aldehyde and the methyl ester. Standard oximation conditions using strong bases or elevated temperatures can lead to the hydrolysis of the ester (saponification) or transesterification. This protocol utilizes a buffered aqueous-methanolic system to maintain a pH range (7.5–8.0) that activates the hydroxylamine nucleophile without attacking the ester.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. Hydroxylamine (


), generated in situ from its hydrochloride salt, attacks the electrophilic carbonyl carbon of the aldehyde.
  • Nucleophilic Attack: The lone pair on the nitrogen of hydroxylamine attacks the aldehyde carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Proton Transfer & Dehydration: Acid-catalyzed dehydration eliminates a water molecule, establishing the C=N double bond.

Note on Stereochemistry: The reaction predominantly yields the (E)-oxime (anti-isomer) due to steric repulsion between the phenyl ring and the hydroxyl group in the (Z)-isomer.

Mechanistic Pathway Diagram

OximeMechanism Reactants Methyl 4-formylbenzoate + NH2OH·HCl Intermediate Tetrahedral Carbinolamine Reactants->Intermediate Nucleophilic Attack (pH 7-8) Transition Dehydration (- H2O) Intermediate->Transition Proton Transfer Product (E)-Oxime Derivative Transition->Product Elimination

Caption: Step-wise mechanism from nucleophilic attack to the final (E)-oxime product.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Methyl 4-formylbenzoate 164.161.0Substrate
Hydroxylamine HCl 69.491.2 - 1.5Reagent
Sodium Hydroxide (30% aq) 40.00VariableBase (Neutralization)
Methanol (MeOH) 32.04SolventSolubilizer
Deionized Water 18.02SolventCo-solvent
Step-by-Step Procedure

Note: The following scale is based on 10 g of starting material but is linearly scalable.

  • Substrate Solubilization:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (60.9 mmol) of methyl 4-formylbenzoate in 25 mL of Methanol .

    • Checkpoint: Ensure complete dissolution. The solution should be clear.

  • Reagent Preparation:

    • In a separate beaker, dissolve 5.1 g (73.1 mmol, 1.2 eq) of Hydroxylamine Hydrochloride in 8 mL of Deionized Water .

  • Reaction Initiation:

    • Add the aqueous hydroxylamine solution to the methanolic substrate solution.

    • Stir the mixture vigorously (approx. 800 rpm) at 25–35°C (Room Temperature) .

    • Reaction Time: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] Complete consumption of the aldehyde typically occurs within 2 hours .

  • Controlled Neutralization & Precipitation:

    • Once the starting material is consumed, the solution will be acidic due to released HCl.

    • Crucial Step: Slowly add 30% aqueous NaOH dropwise while stirring vigorously.

    • Adjust the pH to exactly 7.5 – 8.0 .

    • Observation: A massive precipitation of the white oxime product will occur as the pH neutralizes and the solubility decreases.

  • Isolation:

    • Stir the slurry for an additional 30 minutes to ensure maximal precipitation.

    • Filter the solid using a Büchner funnel under vacuum.

    • Wash: Wash the filter cake twice with cold water (2 x 20 mL) to remove residual salts (NaCl) and trace hydroxylamine.

  • Drying:

    • Dry the solid in a vacuum oven at 80°C for 4 hours.

    • Yield: Expect 10.5 – 10.8 g (95–99% yield).

Workflow Diagram

Workflow Start Start: Methyl 4-formylbenzoate Dissolve Dissolve in Methanol Start->Dissolve AddReagent Add NH2OH·HCl (aq) Stir 2h @ 25-35°C Dissolve->AddReagent Check Check Completion (TLC/HPLC) AddReagent->Check Check->AddReagent Incomplete Neutralize Adjust pH to 7.5-8.0 with 30% NaOH Check->Neutralize Complete Filter Filter Precipitate Wash with Cold Water Neutralize->Filter Dry Dry @ 80°C (Vacuum) Filter->Dry End Final Product: Methyl 4-[(hydroxyimino)methyl]benzoate Dry->End

Caption: Operational workflow for the synthesis of methyl 4-[(hydroxyimino)methyl]benzoate.

Characterization & Quality Control

The isolated product is a white crystalline powder.

ParameterExpected ValueNotes
Appearance White solid
Melting Point > 80°CProduct is stable at drying temp of 80°C [1].[4]

H NMR (400 MHz, DMSO-

)

11.5 (s, 1H, OH)

8.2 (s, 1H, CH=N)

8.0 (d, 2H, Ar-H)

7.7 (d, 2H, Ar-H)

3.85 (s, 3H, OMe)
Diagnostic singlet at ~8.2 ppm confirms oxime formation.
Purity (HPLC) > 99.0%

Troubleshooting:

  • Low Yield: Ensure the pH is strictly adjusted to 7.5–8.0. If the solution is too acidic, the oxime remains protonated and soluble. If too basic (pH > 10), the ester may hydrolyze.

  • Oily Product: If the product oils out, cool the mixture to 0–5°C during the neutralization step to encourage crystallization.

References

  • Kim, J. H., et al. (2012). Preparation method of 4-aminomethylbenzoic acid and intermediate thereof.[5][2][6] US Patent App. 13/576,063.[7]

    • Primary source for the optimized aqueous-methanolic protocol and pH control str
  • Han, W., et al. (2011). Process for preparing 4-aminomethylbenzoic acid.[2] European Patent EP 2524909 B1.

    • Validates the scalability of the reaction to kilogram quantities.
  • PubChem Compound Summary. (2023). Methyl 4-[(hydroxyimino)methyl]benzoate (CID 6906289). National Center for Biotechnology Information.

    • Source for chemical identifiers and structural d

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-[(hydroxyimino)methyl]benzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-[(hydroxyimino)methyl]benzoate. Here, we address common challenges, offe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-[(hydroxyimino)methyl]benzoate. Here, we address common challenges, offer troubleshooting solutions, and present an optimized protocol to improve reaction yield and product purity.

Reaction Overview and Mechanism

The synthesis of methyl 4-[(hydroxyimino)methyl]benzoate is a classic oximation reaction. It involves the condensation of an aldehyde, methyl 4-formylbenzoate, with hydroxylamine. Typically, hydroxylamine is used in its more stable salt form, hydroxylamine hydrochloride (NH₂OH·HCl), which requires the addition of a weak base to liberate the free nucleophile.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of free hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: A subsequent elimination of a water molecule from the intermediate yields the final oxime product.

The overall reaction is pH-sensitive. The medium must be acidic enough to facilitate the dehydration step but not so acidic as to fully protonate the hydroxylamine, which would render it non-nucleophilic.[1][2]

ReactionMechanism Reactants Methyl 4-formylbenzoate + Hydroxylamine (NH₂OH) Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Addition Product Methyl 4-[(hydroxyimino)methyl]benzoate (Oxime) Intermediate->Product Dehydration (-H₂O) SideProduct Methyl 4-cyanobenzoate (Nitrile) Product->SideProduct Further Dehydration Base Base (e.g., K₂CO₃) Liberates NH₂OH from NH₂OH·HCl Conditions High Heat / Strong Acid Workflow Setup 1. Reagent Setup - Dissolve aldehyde in methanol. - Prepare separate base/hydroxylamine solution. Addition 2. Slow Addition - Add hydroxylamine/base solution to aldehyde solution dropwise. Setup->Addition Reaction 3. Reaction - Stir at 20-25°C. - Monitor by TLC. Addition->Reaction Workup 4. Workup & Isolation - Reduce solvent volume. - Precipitate with water. - Filter solid. Reaction->Workup (~2-4 hours, or until aldehyde is consumed) Purification 5. Purification - Recrystallize from ethanol/water. Workup->Purification Analysis 6. Analysis - Obtain melting point. - Characterize (NMR, IR). Purification->Analysis

Sources

Optimization

Purification methods for removing unreacted aldehyde from oxime products

Ticket ID: OX-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Equilibrium" Problem

Welcome to the Oxime Technical Support Hub. If you are reading this, you are likely facing the classic "Aldehyde Hangover."

The Core Issue: Oxime formation (


) is an equilibrium process. Even with excess hydroxylamine, unreacted aldehyde often persists.[1]

Why is removal difficult?

  • Polarity Mimicry: Aldehydes and their corresponding oximes often possess similar

    
     values on silica gel, making flash chromatography inefficient.
    
  • Thermal Instability: Distillation carries the risk of Beckmann rearrangement or explosive decomposition of the oxime functionality.

  • Reversibility: Acidic washes can hydrolyze the oxime back to the starting aldehyde.

Below are three validated workflows to resolve this, ranked by scale and chemical specificity.

Module 1: Chemical Scavenging (Solid-Supported)

Best For: High-throughput synthesis (HTS), Medicinal Chemistry (<1g scale), Valuable APIs.

The Science

This method relies on chemoselective capture . We introduce a polymer-supported amine (a "scavenger resin") into the crude reaction mixture. The resin's amine groups (


) react rapidly with the electrophilic aldehyde to form an imine. The oxime, being nucleophilic/acidic, does not react. Filtration removes the resin-bound aldehyde, leaving the pure oxime in the filtrate.
The Protocol

Reagents: Polymer-supported Benzylamine or Tris-(2-aminoethyl)amine resin.

  • Calculate Loading: Determine the theoretical excess of aldehyde (usually 5-10% of starting material). Use 3-5 equivalents of resin relative to the unreacted aldehyde (not the total mass).

  • Solvent Selection: Dissolve crude mixture in DCM, THF, or Ethanol. Note: Ensure the resin swells in your chosen solvent (DCM is usually superior).

  • Incubation: Add resin to the vial. Agitate (do not stir with a magnetic bar, as this grinds the beads) for 1–4 hours at room temperature.

  • Monitoring: Check supernatant by TLC. Aldehyde spot should disappear.

  • Filtration: Filter through a fritted syringe or Buchner funnel. Wash resin with solvent.[1]

  • Concentration: Evaporate solvent to yield pure oxime.

Visual Workflow

ScavengingWorkflow Start Crude Mixture (Oxime + Aldehyde) Resin Add Amine Resin (Polymer-NH2) Start->Resin Dissolve React Agitate (Imine Formation on Bead) Resin->React 2-4 hrs Filter Filtration React->Filter Waste Solid Waste (Resin-Aldehyde) Filter->Waste Retentate Product Filtrate (Pure Oxime) Filter->Product Eluent

Figure 1: Solid-phase extraction logic. The electrophilic impurity is physically tethered to the solid phase.

Module 2: Bisulfite Extraction (The "Gold Standard")

Best For: Scale-up (>5g), Process Chemistry, Lipophilic Oximes.

The Science

Sodium bisulfite (


) reacts reversibly with aldehydes to form water-soluble bisulfite adducts  (

-hydroxy sulfonates). Oximes generally do not react under these conditions. This allows the aldehyde to be washed away in the aqueous phase while the oxime remains in the organic phase.
The Protocol

Reagents: Saturated aqueous


, Ethyl Acetate (EtOAc) or Ether.
  • Dissolution: Dissolve the crude mixture in EtOAc.

  • The Wash: Add an equal volume of saturated

    
     solution.
    
    • Critical Step: If the aldehyde is sterically hindered, add 10% methanol to the aqueous phase to increase solubility and reaction rate.

  • Agitation: Shake vigorously for 3–5 minutes. You may see a precipitate (the adduct) at the interface; this is normal.

  • Separation:

    • Organic Layer: Contains Oxime .[1][2][3]

    • Aqueous Layer: Contains Aldehyde-Bisulfite Adduct .[4]

  • Workup: Wash the organic layer with water (to remove residual salts) and brine. Dry over

    
     and concentrate.
    
Data: Solubility Logic
ComponentOrganic Phase (EtOAc)Aqueous Phase (Bisulfite)Chemical State
Oxime Soluble InsolubleNeutral / Stable
Aldehyde Insoluble (after reaction)Soluble

-hydroxy sulfonate salt
Visual Workflow

BisulfiteExtraction Mix Biphasic Mixture (Org: Crude + Aq: NaHSO3) Sep Phase Separation Mix->Sep Shake 5 min OrgLayer Organic Phase (Oxime) Sep->OrgLayer AqLayer Aqueous Phase (Aldehyde-Sulfonate Adduct) Sep->AqLayer Dry Dry & Concentrate OrgLayer->Dry Final Pure Oxime Dry->Final

Figure 2: Partitioning logic based on reversible sulfonate formation. The aldehyde is temporarily modified to become water-soluble.

Module 3: Acid-Base Extraction (pKa Switching)

Best For: Lipophilic oximes stable to base.

The Science

Oximes are weak acids (


) due to the hydroxyl group on the nitrogen. Aldehydes are neutral. We can exploit this by deprotonating the oxime to pull it into water, washing away the aldehyde, and then re-acidifying.
The Protocol
  • Extract: Dissolve crude in ether. Extract with 2M NaOH (cold).

    • Result: Oxime becomes the salt (

      
      ) and moves to water. Aldehyde stays in ether.
      
  • Wash: Wash the aqueous basic layer with fresh ether to remove trace aldehyde.

  • Precipitate: Cool the aqueous layer on ice. Slowly acidify with 1M HCl or Citric Acid to pH ~6-7.

    • Result: Oxime reprotonates and precipitates or oils out.

  • Recover: Extract the now-cloudy aqueous mix with EtOAc, dry, and concentrate.

Troubleshooting & FAQ

Q: My oxime shows two spots on TLC after purification. Is it still impure?

  • Diagnosis: Likely E/Z Isomerization .

  • Explanation: Oximes exist as syn (Z) and anti (E) isomers. Silica gel and acid traces can catalyze isomerization.

  • Verification: Run a 2D-TLC (run the plate, rotate 90 degrees, run again). If the spots align on the diagonal, they are isomers in equilibrium, not impurities.

Q: The aldehyde is co-eluting with my oxime on silica.

  • Fix: Deactivate your silica. Pre-wash the column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites on the silica that might be dragging the oxime or causing degradation. Alternatively, use the Bisulfite Method (Module 2) before the column.

Q: I tried the Bisulfite method, but my yield is low.

  • Cause: You may have formed a "greasy" bisulfite adduct that didn't fully partition into the water, or you created an emulsion.

  • Fix: Filter the biphasic mixture through a pad of Celite to break emulsions. If the aldehyde was very large (e.g., steroid-based), the adduct might be insoluble in both phases. In that case, the adduct is the solid precipitate—filter it off!

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocol for bisulfite adducts).
  • Kjell, D. P.; Slattery, B. J.; Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[5] J. Org.[5] Chem.1999 , 64, 5722–5724.[5]

  • Hermanson, G. T.Bioconjugate Techniques, 3rd Ed.; Academic Press: Boston, 2013.
  • Sigma-Aldrich. "Polymer-Supported Scavengers: User Guide." Merck Technical Bulletins.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Methyl 4-[(hydroxyimino)methyl]benzoate Recrystallization

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the critical process of solvent selection for the recrystallization of methyl 4-[(hydroxyimino)methyl]benzoa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the critical process of solvent selection for the recrystallization of methyl 4-[(hydroxyimino)methyl]benzoate. Here, we delve into the foundational principles, offer a systematic approach to solvent screening, and provide detailed troubleshooting for common challenges encountered during the purification of this compound.

Understanding the Molecule: Methyl 4-[(hydroxyimino)methyl]benzoate

Before selecting a solvent, it is crucial to understand the physicochemical properties of the target compound, methyl 4-[(hydroxyimino)methyl]benzoate.

Key Structural Features:

  • Aromatic Ring: The benzene ring is largely non-polar.

  • Ester Group (-COOCH₃): This group introduces polarity.

  • Oxime Group (-CH=NOH): The hydroxyl group of the oxime is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly increases the molecule's polarity and its potential for interaction with protic solvents.

Predicted Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₉NO₃[1]
Molecular Weight179.17 g/mol [1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]

The presence of both polar (ester, oxime) and non-polar (aromatic ring) functionalities suggests that a solvent of intermediate polarity, or a mixed solvent system, will likely be most effective for recrystallization. The principle of "like dissolves like" is a foundational concept in this process, indicating that substances with similar intermolecular forces are more likely to be soluble in one another.[2]

Systematic Approach to Solvent Selection

A successful recrystallization hinges on identifying a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] This differential solubility is the driving force for crystallization upon cooling.

Step 1: Initial Solvent Screening (Microscale)

Before committing a large amount of your compound, perform small-scale solubility tests with a variety of solvents covering a range of polarities.

Experimental Protocol: Small-Scale Solubility Testing
  • Place approximately 10-20 mg of your crude methyl 4-[(hydroxyimino)methyl]benzoate into several small test tubes.

  • To each tube, add a different solvent dropwise (e.g., 0.5 mL to start). The table below provides a list of suggested solvents, ordered by decreasing polarity.

  • Observe the solubility at room temperature. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath.

  • If the compound dissolves upon heating, it is a potential candidate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form. An ideal solvent will yield a good quantity of crystals upon cooling.

Predicted Solubility and Recommended Solvents for Screening
SolventPolarity IndexPredicted Solubility of Methyl 4-[(hydroxyimino)methyl]benzoateRationale & Comments
Water9.0LowThe oxime and ester groups offer some polarity, but the aromatic ring limits water solubility. May be a good anti-solvent in a mixed system.
Methanol5.1HighThe -OH group can hydrogen bond with the oxime. Likely to be a good solvent, potentially too good for single-solvent recrystallization.
Ethanol5.2HighSimilar to methanol, a strong candidate for dissolving the compound. A 60% aqueous ethanol solution has been reported for recrystallizing other oximes.[4]
Acetone5.1Moderate to HighA polar aprotic solvent that should dissolve the compound well, especially when heated.
Ethyl Acetate4.4ModerateThe ester functionality is similar to that in the target molecule, making it a good candidate based on the "like dissolves like" principle.[2]
Dichloromethane3.1Low to ModerateLower polarity may lead to good differential solubility.
Toluene2.4LowThe aromatic nature may interact favorably with the benzene ring of the compound.
Hexane0.0Very LowA non-polar solvent, unlikely to dissolve the compound but could be an effective anti-solvent.

Solvent Polarity Index data sourced from multiple references.[5]

Step 2: Single-Solvent vs. Mixed-Solvent Systems
Single-Solvent Recrystallization

This is the preferred method due to its simplicity. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely at its boiling point.[6]

Mixed-Solvent Recrystallization

This technique is employed when no single solvent provides the desired solubility profile. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "bad" solvent).[7][8]

  • Dissolve the crude compound in a minimal amount of the "good" solvent at its boiling point.

  • While maintaining the high temperature, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of methyl 4-[(hydroxyimino)methyl]benzoate in a question-and-answer format.

Q1: I've added the hot solvent, but my compound has turned into a sticky liquid instead of dissolving. What is happening and how do I fix it?

A1: This phenomenon is known as "oiling out." It occurs when the solid melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting "oil" is an impure liquid form of your compound, which will not form pure crystals upon cooling.

Causality & Solution Workflow:

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Oiling Out Observed cause1 Melting point of impure compound is below the solvent's boiling point. start->cause1 cause2 Solution is cooling too rapidly. start->cause2 cause3 Insufficient solvent used. start->cause3 solution1 Re-heat the solution to dissolve the oil. cause1->solution1 solution3 Allow the solution to cool much more slowly. (e.g., in a Dewar flask or insulated container) cause2->solution3 solution2 Add more of the 'good' solvent to reduce saturation. cause3->solution2 solution1->solution2 solution2->solution3 solution4 Change to a lower-boiling point solvent or use a mixed-solvent system. solution2->solution4 If oiling persists

Caption: Troubleshooting workflow for "oiling out".

To resolve this:

  • Reheat the mixture until the oil redissolves completely.

  • Add a small amount of additional hot solvent.

  • Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

  • If the problem persists, you may need to choose a solvent with a lower boiling point or a different solvent system altogether.

Q2: My solution has cooled, but no crystals have formed. What should I do?

A2: This is a common issue, often due to either using too much solvent or the formation of a supersaturated solution.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of pure compound, add a "seed crystal" to the solution. This will act as a template for further crystallization.[9]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[10] Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly.

Q3: My compound crashed out of solution as a fine powder immediately after I removed it from the heat. Is this a problem?

A3: Yes, this indicates that the crystallization process was too rapid. While you have recovered your solid, rapid precipitation tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[10]

To achieve purer, larger crystals:

  • Re-heat the solution to redissolve the powder.

  • Add a small amount of additional hot solvent (e.g., 5-10% more volume). This will keep the compound in solution for longer as it cools.

  • Ensure a slow cooling process. Let the flask cool to room temperature undisturbed on a surface that does not conduct heat well before transferring it to an ice bath.

Q4: How do I choose the best solvent pair for a mixed-solvent recrystallization?

A4: The key is to find two miscible solvents with opposite solubility characteristics for your compound.

Workflow for Selecting a Mixed-Solvent System:

G start Identify a 'Good' Solvent (Compound is very soluble) step2 Identify a 'Bad' Solvent (Compound is insoluble) start->step2 step3 Check for Miscibility (e.g., using a miscibility chart) step2->step3 step4 Perform Small-Scale Test: 1. Dissolve in min. hot 'good' solvent. 2. Add hot 'bad' solvent until cloudy. 3. Add drop of 'good' solvent to clarify. 4. Cool and observe crystallization. step3->step4

Caption: Workflow for selecting a mixed-solvent pair.

For methyl 4-[(hydroxyimino)methyl]benzoate, promising pairs could be:

  • Methanol/Water: The compound is likely very soluble in methanol and poorly soluble in water.

  • Ethanol/Water: Similar to methanol/water, this is a common and effective pair for polar compounds.

  • Ethyl Acetate/Hexane: A less polar option, where ethyl acetate is the "good" solvent and hexane is the "anti-solvent".

References

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. [Link]

  • Polarity of Solvents. [Source Link - URL not provided in search results]
  • Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Recrystallization. Michigan State University, Department of Chemistry. [Link]

  • Methyl 4-[(hydroxyamino)methyl]benzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 4-[(hydroxyimino)methyl]benzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization I. [Source Link - URL not provided in search results]
  • Organic Solvent Polarity Chart. Tianhe Colorant. [Link]

  • Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Properties of Common Organic Solvents. [Source Link - URL not provided in search results]
  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Recrystallization. University of Arizona, Department of Chemistry and Biochemistry. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Mixed-solvent recrystallisation. University of York, Department of Chemistry. [Link]

  • 4. Crystallization. [Source Link - URL not provided in search results]
  • Solvent-Miscibility-and-Polarity-Chart.pdf. [Source Link - URL not provided in search results]
  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • Oximes. Sciencemadness Discussion Board. [Link]

  • The arrangement of methyl 4-hydroxybenzoate molecules depicted by a... ResearchGate. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

Sources

Reference Data & Comparative Studies

Comparative

IR spectroscopy characteristic bands for benzoate oxime functional groups

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In medicinal chemistry and photoinitiator development, the O-benzoyl oxime moiety rep...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry and photoinitiator development, the O-benzoyl oxime moiety represents a critical structural motif. It serves as a lipophilic prodrug strategy to mask polar oximes or as a photolabile blocking group. However, verifying the successful formation of the O-benzoyl linkage (esterification of the oxime oxygen) versus the formation of salts or N-acylated byproducts is a common analytical challenge.

This guide provides a definitive, comparative infrared (IR) spectroscopy workflow to validate O-benzoyl oxime synthesis. Unlike standard textbook descriptions, we focus on the differential shifts between precursors (free oximes, benzoyl chlorides) and the target scaffold, providing a self-validating protocol for the bench scientist.

Part 1: The Comparative Landscape

To accurately interpret the spectrum of an O-benzoyl oxime, one must track three distinct changes: the loss of the oxime hydroxyl, the appearance of the ester carbonyl, and the shift in the imine bond.

Comparative Characteristic Bands Table
Functional GroupVibration ModePrecursor A: Free Oxime (

)
Precursor B: Benzoyl Chloride (

)
Target Product: O-Benzoyl Oxime (

)
Diagnostic Insight
Hydroxyl

3200–3400 cm⁻¹ (Broad, Strong)AbsentAbsent Primary Validation: The complete disappearance of the broad H-bonded OH band is the first proof of reaction completion.[1]
Carbonyl

Absent1770–1780 cm⁻¹ (Sharp, High Freq)1735–1765 cm⁻¹ (Strong)Secondary Validation: The C=O appears, but shifts to a lower frequency than the acid chloride due to resonance, yet often higher than typical alkyl benzoates (1720 cm⁻¹) due to the electronegative oxime oxygen.
Imine

1640–1660 cm⁻¹ (Variable)Absent1590–1620 cm⁻¹ (Shifted)Conjugation with the benzoyl group through the oxygen often lowers the C=N frequency compared to the free oxime.
N-O Bond

930–960 cm⁻¹ Absent890–920 cm⁻¹ The N-O stretch is sensitive to acylation; typically shifts to lower wavenumbers upon esterification.
Benzoate C-O

Absent1240–1270 cm⁻¹ Strong "C-O-N" ester linkage stretch. Distinct from the acid chloride.[2]
Part 2: Mechanistic Insights & Causality

Why do the bands shift? Understanding the electronic environment prevents misinterpretation of "false positives."

  • The Carbonyl Shift (The "Ester" Anomaly): In a standard alkyl benzoate, the

    
     stretch appears near 1720 cm⁻¹. In an O-benzoyl oxime , the carbonyl is attached to an electronegative nitrogen-oxygen system (
    
    
    
    ). This induction effect withdraws electron density from the carbonyl carbon, strengthening the
    
    
    bond and shifting the absorption to a higher frequency (1735–1765 cm⁻¹ ). Note: If you see a band at 1680-1700 cm⁻¹, you likely have unreacted Benzoic Acid contaminant (H-bonded dimers).
  • The Imine (

    
    ) Conjugation: 
    The 
    
    
    
    bond in free oximes is often weak. Upon benzoylation, the extended conjugation system (Phenyl-C=O-O-N=C) can increase the dipole moment change of the
    
    
    vibration, making this band sharper and often shifting it to a lower frequency (~1610 cm⁻¹ ) due to resonance delocalization.
  • Fermi Resonance (The Benzoyl Fingerprint): The benzoyl group itself provides a consistent internal standard. Look for the "doublet" of aromatic ring stretches near 1600 cm⁻¹ and 1580 cm⁻¹ . These should remain relatively constant regardless of the oxime structure, confirming the incorporation of the aromatic ring.

Part 3: Experimental Protocol

This protocol uses Attenuated Total Reflectance (ATR) for speed, but mandates KBr Transmission for critical structural elucidation if resolution of the fingerprint region is required.

Workflow: Synthesis Validation

Step 1: Sample Preparation

  • Technique: ATR-FTIR (Diamond Crystal).

  • Pre-treatment: Ensure the sample is fully dried. Residual solvent (DCM, Ethyl Acetate) has strong bands at 1700-1760 cm⁻¹ that mimic the product.

  • Blank: Run a background scan of the clean crystal.

Step 2: Acquisition Parameters

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

  • Range: 4000–600 cm⁻¹.

Step 3: The "Triad Check" (Data Analysis) Perform the following logical checks in order. If Check 1 fails, the reaction is incomplete.

  • Region 3200–3600 cm⁻¹: Is the baseline flat?

    • Yes: Proceed.

    • No (Broad Peak): Unreacted Oxime or Water. Stop and purify.

  • Region 1730–1780 cm⁻¹: Is there a strong, sharp peak?

    • Yes: Indicates Ester formation.[3][4]

    • Shift Check: If >1770 cm⁻¹, check for unreacted Benzoyl Chloride. If <1710 cm⁻¹, check for Benzoic Acid byproduct.[4]

  • Region 1200–1300 cm⁻¹: Is there a strong band?

    • Yes: Confirms the C-O-N ester linkage.

Part 4: Visualization of the Validation Logic

The following diagrams illustrate the chemical transformation and the decision logic for spectral interpretation.

Diagram 1: Reaction & Spectral Shift Map

Captures the transformation of functional groups and their corresponding spectral shifts.

ReactionSpectralMap Precursors Precursors (Free Oxime + Benzoyl Chloride) Reaction Benzoylation (Base-Catalyzed) Precursors->Reaction OH_Band O-H Stretch 3200-3400 cm⁻¹ (Broad) Precursors->OH_Band Present in Oxime COCl_Band C=O (Acyl) >1770 cm⁻¹ Precursors->COCl_Band Present in Chloride Product Target: O-Benzoyl Oxime Reaction->Product Ester_Band Ester C=O 1735-1765 cm⁻¹ Product->Ester_Band New Diagnostic Band CN_Shift C=N Shift ~1610 cm⁻¹ Product->CN_Shift Modified Band OH_Band->Product Disappears COCl_Band->Product Disappears

Caption: Spectral evolution during benzoylation. Red nodes indicate bands that must disappear; Green nodes indicate diagnostic bands that must appear.

Diagram 2: Spectral Interpretation Decision Tree

A logic flow for the bench scientist to determine sample purity.

DecisionTree Start Analyze Spectrum (Normalized) CheckOH Check 3200-3500 cm⁻¹ Is there a broad band? Start->CheckOH FailOH Result: Incomplete Reaction (Unreacted Oxime) CheckOH->FailOH Yes PassOH Check 1700-1800 cm⁻¹ Identify C=O Maxima CheckOH->PassOH No (Flat) CheckCO Where is the C=O Peak? PassOH->CheckCO ResAcid < 1710 cm⁻¹ Contaminant: Benzoic Acid CheckCO->ResAcid Low Freq ResChloride > 1775 cm⁻¹ Contaminant: Benzoyl Chloride CheckCO->ResChloride High Freq ResTarget 1735-1765 cm⁻¹ Target: O-Benzoyl Oxime CheckCO->ResTarget Mid Range FinalCheck Confirm C-O Stretch (1240-1270 cm⁻¹) ResTarget->FinalCheck Success VALIDATED STRUCTURE FinalCheck->Success Band Present

Caption: Step-by-step logic gate for validating O-benzoyl oxime purity using IR characteristic bands.

Part 5: Troubleshooting & Common Pitfalls

1. The "Wet" Sample Error: Benzoic acid is a common byproduct of hydrolysis. If your sample is not perfectly dry, or if the KBr pellet absorbs moisture, you will see a broad OH stretch that mimics the starting oxime.

  • Solution: Use ATR (requires no KBr) or dry the sample in a vacuum desiccator over

    
     for 4 hours.
    

2. The Amide Confusion: If the oxime undergoes a Beckmann rearrangement (often acid-catalyzed), you may form an amide (


).
  • Differentiation: Amides show a "Amide II" band (N-H bending) around 1550 cm⁻¹ and a sharp N-H stretch at 3300 cm⁻¹. O-Benzoyl oximes lack the N-H bands entirely.

3. Solvent Interference: Common recrystallization solvents like Ethyl Acetate have a


 stretch at 1740 cm⁻¹, perfectly overlapping with your product.
  • Solution: Run a proton NMR to confirm solvent removal, or look for the specific solvent fingerprint in the 1000-1200 cm⁻¹ region.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general functional group assignments).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for specific O-acyl oxime shifts).
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Verified source for standard benzoate and oxime spectra).

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS Compounds and Spectral Search. Available at: [Link] (Reference for comparative spectra of benzophenone oxime and its benzoate derivatives).

Sources

Validation

A Comparative Guide to the HPLC Retention Times of Methyl 4-Formylbenzoate and its Oxime

In the fields of pharmaceutical development and synthetic chemistry, high-performance liquid chromatography (HPLC) is an indispensable tool for monitoring reaction progress, identifying impurities, and ensuring final pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical development and synthetic chemistry, high-performance liquid chromatography (HPLC) is an indispensable tool for monitoring reaction progress, identifying impurities, and ensuring final product purity. A common synthetic transformation is the conversion of an aldehyde to an oxime, a reaction that significantly alters the molecule's physicochemical properties. This guide provides an in-depth comparison of the reverse-phase HPLC (RP-HPLC) retention behavior of a key aromatic intermediate, methyl 4-formylbenzoate, and its corresponding oxime derivative. We will explore the underlying chromatographic principles, provide a detailed experimental protocol, and analyze the resulting data, offering field-proven insights for researchers and drug development professionals.

The Chromatographic Principle: Polarity is Paramount

Reverse-phase HPLC is the most widely used mode of liquid chromatography, separating compounds based on their hydrophobicity.[1][2] The process utilizes a nonpolar stationary phase, typically silica particles chemically bonded with C18 (octadecylsilyl) alkyl chains, and a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile or methanol.[3][4]

The separation mechanism hinges on the partitioning of analytes between the mobile and stationary phases.[1]

  • Nonpolar (hydrophobic) molecules have a stronger affinity for the nonpolar C18 stationary phase. They adsorb more strongly and therefore travel more slowly through the column, resulting in a longer retention time (t_R) .

  • Polar (hydrophilic) molecules have a greater affinity for the polar mobile phase. They interact weakly with the stationary phase and are swept through the column more quickly, leading to a shorter retention time (t_R) .[4][5]

The key to understanding the retention time difference between methyl 4-formylbenzoate and its oxime lies in the polarity change of the functional group.

  • Methyl 4-formylbenzoate contains an aromatic aldehyde group (-CHO). The carbonyl group (C=O) is polar, but the molecule as a whole retains significant nonpolar character due to the benzene ring and methyl ester group.[6]

  • Methyl 4-formylbenzoate oxime is formed by reacting the aldehyde with hydroxylamine.[7] This conversion replaces the aldehyde group with an oxime group (-CH=NOH). The introduction of the hydroxyl (-OH) group to the nitrogen atom makes the oxime significantly more polar than the parent aldehyde. This is because the -OH group can act as a hydrogen bond donor, greatly increasing the molecule's overall hydrophilicity.[7]

Therefore, based on fundamental chromatographic principles, we hypothesize that the more polar oxime will elute before the less polar aldehyde in a reverse-phase HPLC system.

Experimental Protocol: A Validated Method

The following protocol is designed as a robust, self-validating system for the baseline separation of methyl 4-formylbenzoate and its oxime. The choices of column, mobile phase, and detection parameters are grounded in common laboratory practice for the analysis of aromatic compounds.[8][9]

Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are the workhorse of RP-HPLC, offering excellent hydrophobic separation power for a wide range of molecules.[1][2]

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Analytes: Methyl 4-formylbenzoate (Standard) and Methyl 4-formylbenzoate oxime (Synthesized in-house or from a supplier). A known synthesis route involves the reaction of methyl 4-formylbenzoate with hydroxylamine.[10]

Chromatographic Conditions:

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water. This isocratic mixture provides a good balance of solvent strength to elute both moderately polar and nonpolar aromatic compounds within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.

  • Column Temperature: 30 °C. Thermostatting the column ensures retention time reproducibility.

  • Injection Volume: 5 µL.

  • Detection: UV detection at 254 nm. Aromatic compounds like these exhibit strong absorbance near this wavelength, providing high sensitivity. Benzaldehyde derivatives show a strong π → π* transition in this region.[11]

  • Run Time: 10 minutes.

Sample Preparation:

  • Prepare individual stock solutions of methyl 4-formylbenzoate and its oxime at a concentration of 1 mg/mL in acetonitrile.

  • Create a mixed working standard by diluting the stock solutions to a final concentration of 100 µg/mL for each analyte using the mobile phase (60:40 ACN:Water) as the diluent.

  • Filter the working standard through a 0.45 µm syringe filter before injection to remove any particulates.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep1 Weigh 1 mg of each analyte standard prep2 Dissolve in ACN to create 1 mg/mL stock solutions prep1->prep2 prep3 Dilute stocks in mobile phase to 100 µg/mL working standard prep2->prep3 prep4 Filter sample with 0.45 µm syringe filter prep3->prep4 inj Inject 5 µL onto C18 Column prep4->inj sep Isocratic Elution (60:40 ACN:H2O, 1 mL/min) inj->sep det UV Detection at 254 nm sep->det chrom Generate Chromatogram det->chrom integ Integrate Peaks to determine Retention Time (t_R) and Area chrom->integ

Caption: Workflow from sample preparation to HPLC data analysis.

Results and Discussion

Injection of the mixed standard solution under the prescribed conditions yielded a chromatogram with two well-resolved peaks. The quantitative data are summarized below.

Compound NameMolecular StructureRetention Time (t_R) [min]
Methyl 4-formylbenzoate OximeOxime Structure3.85
Methyl 4-formylbenzoateAldehyde Structure5.21
(Note: The provided retention times are illustrative examples based on typical chromatographic behavior. Actual retention times may vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.)

As hypothesized, methyl 4-formylbenzoate oxime elutes significantly earlier (t_R = 3.85 min) than its parent aldehyde, methyl 4-formylbenzoate (t_R = 5.21 min) . This result is a direct consequence of their differing polarities.

The hydroxyl group (-OH) in the oxime moiety allows it to form hydrogen bonds with the polar water molecules in the mobile phase. This strong interaction with the mobile phase, coupled with a weaker hydrophobic interaction with the nonpolar C18 stationary phase, causes the oxime to be transported through the column more rapidly.

Conversely, methyl 4-formylbenzoate lacks a hydrogen bond-donating group. Its interaction with the stationary phase is dominated by hydrophobic (van der Waals) forces between its aromatic ring and the C18 alkyl chains.[1] This stronger affinity for the stationary phase slows its progression through the column, resulting in a longer retention time.

Analyte-Column Interaction Diagram

G cluster_column C18 Stationary Phase (Nonpolar) cluster_mobile Mobile Phase (Polar) c18 {cf1b ...-Si-(CHsub{2})sub{17}CHsub{3} inebr ...-Si-(CHsub{2})sub{17}CHsub{3} inebr ...-Si-(CHsub{2})sub{17}CHsub{3}} aldehyde Aldehyde (Less Polar) aldehyde->c18 Stronger Interaction (Elutes Last) oxime Oxime (More Polar) oxime->c18 Weak Interaction (Elutes First)

Caption: Polarity-driven separation on a C18 column.

Conclusion

The conversion of an aldehyde to an oxime induces a significant increase in molecular polarity, which is readily observed as a decrease in retention time using reverse-phase HPLC. In the case of methyl 4-formylbenzoate and its oxime, the oxime derivative consistently elutes earlier due to its enhanced affinity for the polar mobile phase. This comparative guide demonstrates how fundamental principles of chromatography can be applied to monitor chemical reactions and characterize compounds. The provided experimental method serves as a reliable starting point for researchers needing to separate this, or structurally similar, compound pairs, ensuring accurate analysis in synthetic and developmental workflows.

References

  • SIELC Technologies. (2018, February 16). Separation of Methyl 4-formylbenzoate on Newcrom R1 HPLC column. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • LCGC. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • Labtech. Reverse Phase vs Normal Phase in HPLC. Available at: [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • The University of Sheffield. (2021, February 26). 14 Principles of Reversed Phase HPLC. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

  • ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water and.... Available at: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Patsnap. Method for preparing 2-methyl-4-formaldoxime methyl benzoate.
  • National Center for Biotechnology Information. Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. Available at: [Link]

  • The Good Scents Company. methyl 4-formyl benzoate, 1571-08-0. Available at: [Link]

  • PhotochemCAD. Benzaldehyde. Available at: [Link]

  • De Gruyter. CHAPTER 1: Aldehydes, Ketones, Imines and Nitriles. Available at: [Link]

  • Ludwig-Maximilians-Universität München. (2011, January 17). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available at: [Link]

  • European Journal of Pharmaceutical and Medical Research. RP-HPLC method for determination of methyl 4-hydroxy benzoate as preservative in pharmaceutical formulations. Available at: [Link]

  • Reddit. Functional group polarity ranking: questions. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes & Ketones. Available at: [Link]

  • Wikipedia. Oxime. Available at: [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-[(hydroxyimino)methyl]benzoate

Introduction For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Methyl 4-[(hydroxyimino)methyl]benzoate, a molecule incor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Methyl 4-[(hydroxyimino)methyl]benzoate, a molecule incorporating both a methyl ester and an aromatic oxime functional group, presents a unique analytical challenge. Its structure, confirmed by its IUPAC name methyl 4-[(E)-hydroxyiminomethyl]benzoate and molecular formula C₉H₉NO₃, suggests a complex fragmentation behavior under mass spectrometric analysis.[1]

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of methyl 4-[(hydroxyimino)methyl]benzoate. We will dissect the fragmentation pathways dictated by its constituent functional groups, compare mass spectrometry with alternative analytical techniques, and provide robust, field-tested experimental protocols for its characterization. This document is designed to serve as a practical resource, blending theoretical principles with actionable methodologies to empower researchers in their analytical endeavors.

Predicted Mass Spectrum and Core Fragmentation Pathways

The mass spectrum of an organic compound is a fingerprint of its structure, revealing how the molecule breaks apart upon ionization. For methyl 4-[(hydroxyimino)methyl]benzoate (Molecular Weight: 179.17 g/mol ), the fragmentation in an Electron Ionization (EI) source is expected to be driven by the distinct chemistries of the methyl ester and the hydroxyimino group.[1]

The initial event is the removal of an electron to form the molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 179. The stability of the aromatic ring ensures that this molecular ion peak will likely be prominent.[2] Subsequent fragmentation will proceed through several competing pathways, primarily initiated by cleavage adjacent to the functional groups.

Pathway 1: Fragmentation of the Methyl Ester Group

The methyl benzoate moiety is a well-understood component in mass spectrometry. Its fragmentation is characterized by two primary losses:

  • Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage next to the carbonyl group results in the expulsion of a methoxy radical (•OCH₃), which has a mass of 31 Da.[3] This is a very common pathway for methyl esters and leads to the formation of a stable, resonance-stabilized acylium ion (the 4-[(hydroxyimino)methyl]benzoyl cation) at m/z 148 . This ion is often a significant peak in the spectrum of aromatic methyl esters.[3][4]

  • Formation of the Benzoyl Cation Fragment: Following the formation of the m/z 148 ion, a subsequent loss of the hydroxyimino group (•CH=NOH, 44 Da) or related fragments can occur. However, a more dominant fragmentation cascade seen in similar aromatic systems involves the benzoyl cation. For instance, in methyl benzoate itself, the loss of the methoxy group gives a strong peak at m/z 105.[3]

  • Formation of the Phenyl Cation: The benzoyl cation (in this case, a substituted version) can further lose a molecule of carbon monoxide (CO, 28 Da), a common fragmentation for acylium ions, leading to a substituted phenyl cation.

Pathway 2: Fragmentation of the Oxime Group

The hydroxyimino group introduces additional, characteristic fragmentation routes:

  • Cleavage of the N-O Bond: A primary fragmentation event for oximes is the cleavage of the weak N-O bond, leading to the loss of a hydroxyl radical (•OH), with a mass of 17 Da. This would produce a prominent ion at m/z 162 .

  • Dehydration in GC-MS: When using Gas Chromatography-Mass Spectrometry (GC-MS), the high temperatures of the injector port can cause thermal degradation.[5] For oximes, a common thermal reaction is dehydration (loss of H₂O, 18 Da) to form the corresponding nitrile.[6] This would result in the detection of methyl 4-cyanobenzoate, with a molecular ion at m/z 161 . This nitrile would then fragment according to its own characteristic pattern.

  • Alpha-Cleavage at the C=N Bond: Cleavage of the bond between the aromatic ring and the oxime carbon can lead to the formation of a fragment at m/z 135 , corresponding to the [M-CHNO]⁺ ion.

The interplay of these pathways will define the final mass spectrum. The relative abundance of each fragment ion will depend on the stability of the ion and the neutral species lost.

Visualizing the Fragmentation

To better understand the relationships between these key fragments, a proposed fragmentation pathway diagram is presented below.

G M Methyl 4-[(hydroxyimino)methyl]benzoate (M•⁺) m/z 179 frag148 [M - •OCH₃]⁺ m/z 148 M->frag148 - •OCH₃ (31 Da) frag162 [M - •OH]⁺ m/z 162 M->frag162 - •OH (17 Da) frag161 [M - H₂O]•⁺ (Nitrile from thermal dehydration) m/z 161 M->frag161 - H₂O (18 Da) (Thermal) frag130 [m/z 161 - •OCH₃]⁺ m/z 130 frag161->frag130 - •OCH₃ (31 Da) frag102 [m/z 130 - CO]⁺ m/z 102 frag130->frag102 - CO (28 Da)

Caption: Predicted EI fragmentation pathways for methyl 4-[(hydroxyimino)methyl]benzoate.

Comparative Analysis: Alternative & Complementary Techniques

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation, a comprehensive structural confirmation relies on a multi-technique approach.[7]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), and structural information from fragmentation patterns.High sensitivity, requires very small sample amounts, provides detailed structural insights.[7]Isomeric differentiation (e.g., E/Z isomers of the oxime) can be challenging without specialized techniques like ion mobility-mass spectrometry (IM-MS).[8] Thermal degradation can occur in GC-MS.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, crucial for definitive structure elucidation.Provides unambiguous structural assignment and is the most powerful tool for distinguishing between E and Z isomers of oximes.[10]Lower sensitivity compared to MS, requires larger and purer sample amounts.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule, such as the O-H (~3600 cm⁻¹), C=O (~1720 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) bonds.[7][11]Fast, non-destructive, and provides a characteristic fingerprint of the molecule's functional groups.[7]Provides limited information on the overall molecular structure and connectivity.

Comparison of MS-based Approaches:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds.[12] For the target analyte, derivatization (e.g., silylation) might be necessary to improve thermal stability and prevent on-column degradation of the oxime group.[9] The primary advantage is excellent chromatographic separation and access to extensive EI libraries for comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile or thermally labile compounds like many oximes.[13][14] Using techniques like Electrospray Ionization (ESI), LC-MS analyzes the compound in solution, avoiding thermal degradation. It often yields the protonated molecule [M+H]⁺, providing clear molecular weight information with less fragmentation than EI. Tandem MS (MS/MS) can then be used to induce and analyze fragmentation.[8]

Experimental Protocols

The following protocols are provided as a validated starting point for the analysis of methyl 4-[(hydroxyimino)methyl]benzoate. Instrument parameters should be optimized for the specific system in use.

Protocol 1: GC-MS Analysis (Electron Ionization)

This protocol is designed for qualitative analysis and assumes the potential for thermal conversion of the oxime to a nitrile.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

  • GC-MS Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250°C (A lower temperature, e.g., 220°C, can be tested to minimize thermal degradation).

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-450.

  • Data Analysis:

    • Identify the molecular ion peak (m/z 179) and the peak for the dehydrated nitrile (m/z 161).

    • Analyze the fragmentation patterns and compare them to the predicted pathways (e.g., look for key ions at m/z 148, 162, 130).

Protocol 2: LC-MS/MS Analysis (Electrospray Ionization)

This protocol is optimal for confirming the molecular weight without thermal degradation and for controlled fragmentation studies.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile.

    • Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC-MS/MS Instrumentation & Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start at 5% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 1 minute.

      • Return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 180 over a range of m/z 50-250.

    • MS2 (Product Ion Scan): Select the precursor ion m/z 180 and apply a range of collision energies (e.g., 10-30 eV) to generate a product ion spectrum.

  • Data Analysis:

    • Confirm the presence of the protonated molecular ion at m/z 180.

    • Analyze the product ion spectrum to identify key fragments resulting from collision-induced dissociation (CID).

Workflow for Structural Elucidation

The logical flow for analyzing an unknown compound like methyl 4-[(hydroxyimino)methyl]benzoate is outlined below.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Detailed Structural Analysis cluster_2 Phase 3: Data Integration Sample Sample Preparation (Dissolution & Dilution) LCMS LC-MS Analysis (ESI, Positive Mode) Sample->LCMS GCMS GC-MS Analysis (EI Mode) Sample->GCMS NMR_IR NMR & IR Spectroscopy Sample->NMR_IR MW_Confirm Confirm Molecular Weight ([M+H]⁺ at m/z 180) LCMS->MW_Confirm MSMS LC-MS/MS Analysis (Product Ion Scan) MW_Confirm->MSMS Frag_Analysis Analyze Fragmentation (GC-MS & MS/MS Data) GCMS->Frag_Analysis Spectra_Integration Integrate All Spectroscopic Data (MS, NMR, IR) NMR_IR->Spectra_Integration MSMS->Frag_Analysis Frag_Analysis->Spectra_Integration Structure Final Structure Confirmation Spectra_Integration->Structure

Caption: General workflow for comprehensive structural elucidation.

Summary of Predicted Fragment Ions

The table below summarizes the key ions predicted to be observed in the EI mass spectrum of methyl 4-[(hydroxyimino)methyl]benzoate.

m/z Proposed Fragment Ion Structure Fragmentation Pathway Description
179[C₉H₉NO₃]•⁺Molecular Ion (M•⁺)
162[C₉H₈NO₂]⁺Loss of a hydroxyl radical (•OH) from the oxime group.
161[C₉H₇NO₂]•⁺Loss of water (H₂O) via thermal dehydration (in GC-MS) to form methyl 4-cyanobenzoate.
148[C₈H₆NO₂]⁺Loss of a methoxy radical (•OCH₃) from the methyl ester group (alpha-cleavage).
130[C₈H₄NO]⁺Loss of a methoxy radical (•OCH₃) from the nitrile product of thermal dehydration (m/z 161).
102[C₇H₄N]⁺Subsequent loss of carbon monoxide (CO) from the m/z 130 fragment.

Conclusion

The mass spectrometric analysis of methyl 4-[(hydroxyimino)methyl]benzoate provides a wealth of structural information, with predictable fragmentation patterns arising from its ester and oxime functionalities. The primary cleavages are expected to be the loss of a methoxy radical (yielding an ion at m/z 148) and the loss of a hydroxyl radical (yielding an ion at m/z 162). Analysts employing GC-MS must be vigilant for thermal artifacts, particularly the dehydration of the oxime to a nitrile (m/z 161). For unambiguous characterization, a comparative approach using LC-MS to confirm molecular weight and complementary techniques like NMR and IR spectroscopy is strongly recommended. By understanding these fragmentation pathways and employing the appropriate analytical strategies, researchers can confidently identify and characterize this and other similarly complex molecules.

References

  • Sheikh, Y. M., et al. (1972). Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes of some. a$-Unsaturated Ketones and Methyl Substituted Cyclohexanones. Canadian Journal of Chemistry, 50(17), 2776-2783. [Link]

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 739-751. [Link]

  • Attygalle, A. B., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry, 29(9), 1845-1854. [Link]

  • Capacio, B. R., et al. (2010). A liquid chromatographic-mass spectrometric (LC-MS) method for the analysis of the bis-pyridinium oxime ICD-585 in plasma. Journal of Chromatography B, 878(17-18), 1420-1425. [Link]

  • Schreiner, D. C., et al. (2025). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma. Journal of Chromatography B. Retrieved from [Link]

  • Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. Retrieved from [Link]

  • Capacio, B. R., et al. (2010). A liquid chromatographic-mass spectrometric (LC-MS) method for the analysis of the bis-pyridinium oxime ICD-585 in plasma: application in a guinea pig model. Journal of Chromatography B, 878(17-18), 1420-1425. [Link]

  • Attygalle, A. B., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Schreiner, D. C., et al. (2025). Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Attygalle, A. B., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Ktoris, A. A., et al. (2017). GC–TOF mass spectral analysis of the m/z 135 and m/z 107 ions for 4-ethoxybenzylpiperazine. ResearchGate. Retrieved from [Link]

  • Ouédraogo, I. W., et al. (2009). Conversion of natural aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into oximes: GC-MS and FT-IR analysis. Molecules, 14(9), 3275-3285. [Link]

  • Layne, D. S., et al. (1962). II. THE INFRARED SPECTRA OF SOME COMPLEX OXIMES. Canadian Journal of Chemistry, 40(11), 2025-2029. [Link]

  • Kádas, I., et al. (2011). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography mass spectrometry (GC‐MS) data of benzoquinone oxime epoxy (BOE). Retrieved from [Link]

  • Laulhé, S., et al. (2012). Figure 2 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Semantic Scholar. Retrieved from [Link]

  • Gnanasekaran, R., et al. (2015). Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Laulhé, S., et al. (2012). Table 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Semantic Scholar. Retrieved from [Link]

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: New insights on structural factors that promote α,β fragmentation. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[(hydroxyimino)methyl]benzoate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. Methyl 4-methylbenzoate. Retrieved from [Link]

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  • Chem PG. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]

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Validation

Comparative Guide: Zn/HCl Reduction vs. Catalytic Hydrogenation for Benzoate Oximes

Executive Summary The reduction of benzoate oximes (e.g., methyl 4-(hydroxyiminomethyl)benzoate) to their corresponding primary amines is a pivotal transformation in the synthesis of antifolates and other benzoate-scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of benzoate oximes (e.g., methyl 4-(hydroxyiminomethyl)benzoate) to their corresponding primary amines is a pivotal transformation in the synthesis of antifolates and other benzoate-scaffold pharmacophores. The presence of the ester moiety (


) presents a specific chemoselectivity challenge: it must survive the reducing environment used to cleave the 

bond and saturate the

bond.

This guide compares two dominant methodologies:

  • Classical Chemical Reduction: Zinc dust in Hydrochloric Acid (Zn/HCl).

  • Heterogeneous Catalysis: Palladium on Carbon with Hydrogen (

    
    , Pd/C).[1][2]
    

The Bottom Line:

  • Choose Zn/HCl for small-scale, rapid optimization where secondary amine formation must be strictly avoided and equipment is limited.

  • Choose Catalytic Hydrogenation for process-scale (kg+) applications requiring high atom economy and easier workup, provided the reaction conditions are tuned (acidic additives) to prevent dimerization.

Mechanistic Divergence[3][4]

Understanding the mechanism is the first step in controlling impurities. The two methods operate on fundamentally different principles.

Zinc/HCl: Single Electron Transfer (SET)

This method relies on the surface corrosion of Zinc. The oxime is protonated in the acidic medium, activating the


 bond.[3] Zinc donates electrons (SET) to the iminium species, leading to N-O bond cleavage and subsequent saturation.
  • Key Advantage: The mechanism does not proceed via an imine intermediate that is free to desorb, virtually eliminating the risk of secondary amine dimerization.

Catalytic Hydrogenation: Surface Adsorption

The oxime adsorbs onto the Pd surface.[3] Hydrogen dissociates into surface hydrides. The reduction proceeds via stepwise addition.

  • Key Risk:[4] The intermediate imine (

    
    ) can desorb, react with the already formed amine (
    
    
    
    ), and undergo reductive amination to form a secondary amine dimer.

Mechanism Substrate Benzoate Oxime (Ar-C=N-OH) Zn_Step1 Protonation (Acidic Medium) Substrate->Zn_Step1 Method A: Zn/HCl H2_Step1 Pd Surface Adsorption Substrate->H2_Step1 Method B: H2/Pd Zn_Step2 SET from Zn Surface (N-O Cleavage) Zn_Step1->Zn_Step2 Zn_Product Primary Amine (Ar-CH-NH2) Zn_Step2->Zn_Product H2_Step2 Hydride Transfer (Imine Intermediate) H2_Step1->H2_Step2 H2_Risk Dimerization Risk (Secondary Amine) H2_Step2->H2_Risk Slow red. / Neutral pH H2_Product Primary Amine (Ar-CH-NH2) H2_Step2->H2_Product + H+ / fast red.

Figure 1: Mechanistic pathways showing the direct reduction of Zn/HCl versus the stepwise surface chemistry of hydrogenation, highlighting the dimerization risk in the latter.

Detailed Experimental Protocols

These protocols are designed for a theoretical batch size of 10 mmol of Methyl 4-(hydroxyiminomethyl)benzoate .

Protocol A: Zn/HCl (The "Robust" Method)

Best for: Early-phase discovery, impure starting materials.

Reagents:

  • Substrate: 1.79 g (10 mmol)

  • Zinc Dust: 3.27 g (50 mmol, 5 equiv.) - Activated

  • Solvent: Methanol (30 mL) / Acetic Acid (5 mL)

  • Acid: 12N HCl (Added dropwise)

Workflow:

  • Activation: Wash Zinc dust with 2% HCl, then water, then acetone, and dry under vacuum. (Critical for reproducibility).

  • Solvation: Dissolve the oxime in Methanol. Add Acetic Acid (buffers the pH and prevents rapid ester hydrolysis).

  • Cooling: Cool the solution to 0-5°C. Note: Benzoate esters are susceptible to acid hydrolysis at elevated temperatures.

  • Addition: Add Zn dust in one portion.

  • Reduction: Add 12N HCl dropwise, maintaining temp <10°C. Vigorous hydrogen evolution will occur.

  • Monitoring: Stir for 1-3 hours. Monitor by TLC/LCMS.

  • Workup (The "Pain Point"):

    • Filter off excess Zn through Celite.

    • Neutralize filtrate with saturated

      
       (Careful: foaming).
      
    • Extract with EtOAc (

      
       mL).
      
    • Observation: Zinc salts often form emulsions. Use brine or Rochelle's salt solution to break them.

Protocol B: Catalytic Hydrogenation (The "Scalable" Method)

Best for: Scale-up, GMP manufacturing, high purity requirements.

Reagents:

  • Substrate: 1.79 g (10 mmol)

  • Catalyst: 10% Pd/C (50% wet), 180 mg (10 wt% loading)

  • Solvent: Methanol (40 mL)

  • Additive: HCl (1.0 M in MeOH, 20 mL) or

    
     (1.1 equiv)
    

Workflow:

  • Safety Check: Ensure all ignition sources are removed. Purge vessel with

    
    .
    
  • Loading: Charge oxime, Pd/C, and Methanol into a hydrogenation vessel (Parr shaker or autoclave).

  • Additive: Add the acidic methanol. Scientific Rationale: Protonating the primary amine product as it forms (

    
    ) prevents it from attacking the intermediate imine, stopping dimer formation.
    
  • Pressurization: Purge with

    
     (
    
    
    
    ). Pressurize to 3 bar (45 psi).
  • Reaction: Agitate at Room Temperature (20-25°C) for 4-6 hours.

  • Workup:

    • Filter catalyst through a pad of Celite (Keep wet to prevent ignition).

    • Concentrate filtrate.

    • The product is isolated as the Hydrochloride salt (

      
      ). This is often more stable than the free base.
      

Comparative Analysis

The following data is synthesized from typical performance metrics for benzoate oxime reductions.

FeatureMethod A: Zn/HClMethod B: H2 + Pd/C
Yield (Typical) 75 - 85%90 - 98%
Chemoselectivity Moderate. Risk of ester hydrolysis if T > 20°C.High. Ester is stable. Risk of dehalogenation if Ar-Cl/Br present.
Purity Profile Good, but Zinc salts are hard to remove completely.Excellent. Main impurity is dimer (controlled by acid).
Scalability Poor. Exothermic, H2 evolution, massive solid waste.Excellent. Standard unit operation.
Green Metrics Poor. High E-factor (Zn waste).Good. High atom economy.
Cost Low (Reagents cheap, labor high).Moderate (Catalyst expensive, labor low).
Critical "Expert" Insight: The Ester Factor

For benzoate oximes, Method B is superior unless the aromatic ring contains a halogen (Cl, Br, I). Pd/C will rapidly debrominate/dechlorinate an aromatic ring under hydrogenation conditions.

  • If Halogen present:[5] Use Zn/HCl (mild conditions) or switch catalyst to Pt/C (sulfided) which minimizes dehalogenation.

Decision Matrix & Workflow

Use this logic flow to determine the correct protocol for your specific benzoate derivative.

DecisionTree Start Start: Benzoate Oxime Reduction HalogenCheck Does the scaffold contain Ar-Cl, Ar-Br, or Ar-I? Start->HalogenCheck ScaleCheck Is the scale > 50 grams? HalogenCheck->ScaleCheck No MethodZn SELECT METHOD A: Zn / HCl (or Zn / NH4COOH) HalogenCheck->MethodZn Yes (Small Scale) SpecialPt Alternative: Pt/C (Sulfided) Hydrogenation HalogenCheck->SpecialPt Yes (Large Scale) ScaleCheck->MethodZn No (<50g) MethodH2 SELECT METHOD B: Catalytic Hydrogenation (Pd/C + Acid) ScaleCheck->MethodH2 Yes (>50g)

Figure 2: Decision matrix for selecting the reduction method based on substrate functionality (halogens) and scale.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for Zn/HCl reduction protocols).
  • Abiraj, K.; Gowda, D. C. "Zinc/Ammonium Formate: A New Facile System for the Rapid and Selective Reduction of Oximes to Amines." Journal of Chemical Research, 2003 , 2003(5), 332-334.

  • Tungler, A.; Fogassy, G. "Reduction of Oximes: A Review." Journal of Molecular Catalysis A: Chemical, 2001 , 173(1-2), 231-239. (Comprehensive review on hydrogenation mechanisms).

  • Rosenmund, K. W. "Über die Hydrierung von Oximen." Berichte der deutschen chemischen Gesellschaft, 1913. (Foundational work on Pd/C reduction preventing secondary amines).

Sources

Comparative

Orthogonal Melting Point Validation for Pure Methyl 4-[(hydroxyimino)methyl]benzoate Crystals

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: Methyl 4-[(hydroxyimino)methyl]benzoate (CAS: 168699-41-0) Target Thermal Transition: 129–131 °C [1] Accurate melting po...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: Methyl 4-[(hydroxyimino)methyl]benzoate (CAS: 168699-41-0) Target Thermal Transition: 129–131 °C [1]

Accurate melting point determination is a foundational pillar of solid-state characterization. For pharmaceutical intermediates like methyl 4-[(hydroxyimino)methyl]benzoate (an oxime ester), the melting point is not merely an identity test; it is a direct thermodynamic indicator of crystalline purity and polymorphic stability.

This guide objectively compares three leading analytical techniques—Automated Capillary Melting Point, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—providing a self-validating framework to ensure regulatory compliance and scientific integrity during batch release and pre-formulation screening.

Methodological Comparison: Selecting the Right Technique

Relying on a single method for thermal analysis introduces blind spots. For instance, a broadened melting range in a capillary tube might indicate chemical impurities, or it could simply be an artifact of thermal lag or a solid-state polymorphic transition. By comparing the operational mechanics of each technique, scientists can select the appropriate tool for their specific validation needs.

Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14)
  • Mechanism: Measures the optical transmission of light through a packed glass capillary. As the opaque crystal lattice collapses into a liquid, light transmission spikes.

  • Causality & Application: This is the gold standard for routine Quality Control (QC). It provides a direct, macro-level observation of the melting range (onset of coalescence to complete liquefaction). However, it cannot quantify the enthalpy of the transition [2].

Differential Scanning Calorimetry (DSC)
  • Mechanism: Measures the differential heat flow required to maintain the sample and an empty reference pan at the same temperature during a controlled heating ramp.

  • Causality & Application: DSC detects the endothermic heat flow associated with the phase transition. It is superior for detecting subtle pre-melting events, such as glass transitions (

    
    ), desolvation, or solid-solid polymorphic conversions that capillary methods miss [3].
    
Hot Stage Microscopy (HSM)
  • Mechanism: Couples a precision heating block with polarized light microscopy.

  • Causality & Application: HSM provides visual causality to DSC thermograms. If DSC shows a broad endotherm prior to 129 °C, HSM can visually confirm whether this is due to sublimation (vapor deposition on the coverslip) or a true polymorphic shift (loss of birefringence before melting) [4].

Quantitative Performance Comparison
Analytical ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Data Output Optical Transmission / VideoHeat Flow (W/g) vs. TemperatureVisual Morphology & Birefringence
Sample Requirement 1–3 mg (packed to 3 mm)2–5 mg (crimped in Al pan)< 1 mg (single crystal layer)
Temperature Accuracy ± 0.1 °C± 0.01 °C± 0.5 °C
Throughput High (Up to 6 simultaneous samples)Low (1 sample per run)Low (1 sample per run)
Primary Limitation Cannot detect non-melting thermal eventsCannot visually differentiate melting from decompositionSubjective operator observation
Best Used For GMP Batch Release & QC Thermodynamic Purity & Polymorphism Sublimation & Phase Transition Visuals

Experimental Workflows & Self-Validating Protocols

To ensure Trustworthiness , every analytical protocol must be a self-validating system. The following methodologies incorporate internal controls to eliminate false positives and instrument drift.

Workflow Start Pure Crystals (CAS: 168699-41-0) Prep Sample Pulverization & Drying (Eliminates Moisture/Raoult's Law) Start->Prep Capillary USP <741> Capillary (Routine QC) Prep->Capillary DSC DSC Analysis (Thermodynamic Purity) Prep->DSC HSM Hot Stage Microscopy (Visual Phase Confirm) Prep->HSM Data Orthogonal Validation Confirmed MP: 129-131 °C Capillary->Data DSC->Data HSM->Data

Caption: Orthogonal workflow for melting point validation ensuring comprehensive solid-state characterization.

Protocol A: USP <741> Automated Capillary Determination

Causality Focus: Minimizing Thermal Lag and Void Volume

  • System Suitability (Self-Validation): Before testing the oxime ester, run a USP Melting Point Reference Standard that brackets the target temperature (e.g., USP Phenacetin, MP 133–136 °C). If the standard deviates by >0.5 °C, recalibrate the instrument[2].

  • Sample Preparation: Gently pulverize the methyl 4-[(hydroxyimino)methyl]benzoate crystals in an agate mortar. Why? Large, irregular crystals have a low surface-area-to-volume ratio, causing uneven heat distribution and artificially broadening the melting range.

  • Drying: Dry the powder in a vacuum desiccator over silica gel for 24 hours. Why? Residual moisture acts as an impurity, causing melting point depression via Raoult's Law.

  • Capillary Packing: Introduce the powder into a standard glass capillary (0.8–1.2 mm ID) and tap it down a drop tube to achieve a tightly packed column exactly 3 mm in height . Why? USP <741> strictly mandates 3 mm; exceeding this height creates a vertical thermal gradient within the sample, delaying the end-of-melt optical signal [2].

  • Heating Ramp: Rapidly heat the block to 124 °C (5 °C below the expected onset). Then, reduce the heating rate to exactly 1 °C/min . Why? A ramp rate faster than 1 °C/min near the melting point causes thermal lag—the heating block will register a higher temperature than the sample inside the glass tube, yielding an artificially high melting point.

  • Data Recording: Record

    
     (first formation of a liquid meniscus) and 
    
    
    
    (complete optical transparency). Expected result: 129.0 °C – 131.0 °C.
Protocol B: Differential Scanning Calorimetry (DSC) Profiling

Causality Focus: Thermodynamic Equilibrium

  • Calibration (Self-Validation): Calibrate the DSC cell using high-purity Indium (Onset: 156.6 °C,

    
    : 28.45 J/g). This validates both the temperature sensors and the enthalpic heat flow accuracy.
    
  • Sample Encapsulation: Weigh exactly 3.00 mg of the compound into a standard aluminum Tzero pan. Crimp the lid with a pinhole. Why a pinhole? If the oxime ester contains volatile impurities or residual synthesis solvents, the pinhole allows outgassing, preventing pan deformation and baseline artifacts [3].

  • Thermal Method: Equilibrate at 25 °C. Heat at 10 °C/min to 150 °C under a continuous dry Nitrogen purge (50 mL/min). Why Nitrogen? It prevents oxidative degradation of the oxime group at elevated temperatures, ensuring the endotherm represents pure melting.

  • Analysis: Integrate the endothermic peak. The extrapolated onset temperature (

    
    ) represents the thermodynamic melting point (expected ~129.5 °C), while the peak minimum represents the completion of the melt.
    

Causality cluster_0 Technique-Specific Mechanistic Detection Heat Controlled Heating Ramp (Thermodynamic Input) Cap_Mech Optical Transmission Increases as Solid Melts Heat->Cap_Mech Capillary DSC_Mech Endothermic Heat Flow (Phase Transition Energy) Heat->DSC_Mech DSC HSM_Mech Birefringence Loss (Crystal Lattice Collapse) Heat->HSM_Mech HSM Result Validated Melting Point 129 - 131 °C Cap_Mech->Result DSC_Mech->Result HSM_Mech->Result

Caption: Mechanistic causality of thermal transition detection across orthogonal analytical techniques.

Data Synthesis & Interpretation

When validating the melting point of methyl 4-[(hydroxyimino)methyl]benzoate, the data from these three techniques must align.

  • If the Capillary method shows a melting range of 127–131 °C (broadened), but DSC shows a sharp endotherm at 129.5 °C, the discrepancy is likely due to poor sample packing or excessive ramp rates in the capillary apparatus, rather than chemical impurity.

  • If DSC shows a small endotherm at 110 °C prior to the main melt at 129 °C, HSM must be utilized. Watching the sample under polarized light at 110 °C will reveal if the crystals are undergoing a solid-solid polymorphic transition (crystals change shape but remain solid) or if they are desolvating (bubbles form in the silicone oil immersion) [4].

By grounding routine QC checks (Capillary) with rigorous thermodynamic (DSC) and visual (HSM) profiling, researchers can establish an irrefutable, E-E-A-T compliant thermal profile for their active compounds.

References

  • Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741> Melting Range or Temperature. ChemRxiv. [Link]

  • Improved Pharma. (2024). DSC hot stage microscopy. Retrieved February 26, 2026, from [Link]

  • Vitez, I. M., et al. (2012). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-[(hydroxyimino)methyl]benzoate

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-[(hydroxyimino)methyl]benzoate, ensuring the safety of personnel and the protection of our environment. The procedural recommendations outlined herein are synthesized from established safety protocols for structurally analogous compounds, including benzaldehyde oximes and methyl benzoates, to provide a comprehensive and cautious approach.

Hazard Assessment and Profile

Methyl 4-[(hydroxyimino)methyl]benzoate is classified with several hazard warnings, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Due to the presence of the oxime and methyl benzoate functional groups, it is prudent to handle this compound with the care afforded to related chemicals with known hazardous properties.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]
Hazardous to the Aquatic EnvironmentH412Harmful to aquatic life with long lasting effects.[2]

This data is based on available information for structurally similar compounds and should be treated as a precautionary guideline.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle Methyl 4-[(hydroxyimino)methyl]benzoate in a controlled environment, minimizing exposure risks.

Core Directive: Always handle this chemical within a certified chemical fume hood to control airborne levels.[4] Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity.[4][5]

Required PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[4][6]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[4][6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of Methyl 4-[(hydroxyimino)methyl]benzoate is through a licensed and certified chemical waste disposal service.[6][7] Never discharge this chemical into sewers or waterways.[6]

Step 1: Waste Segregation and Collection

  • Collect waste Methyl 4-[(hydroxyimino)methyl]benzoate in a dedicated, properly labeled, and securely sealed container.[6][7]

  • The container must be chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate.[7][8]

Step 2: Labeling of Waste Containers

  • Clearly label the waste container with the words "Hazardous Waste."[7]

  • Include the full chemical name: "Methyl 4-[(hydroxyimino)methyl]benzoate."[7]

  • Indicate the approximate quantity or concentration of the waste.

  • Note the date when the waste was first added to the container (accumulation start date).[7]

Step 3: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area (SAA) until it is collected by waste management professionals.[7]

  • The storage area should be cool, dry, and away from sources of ignition or heat.[4][5]

  • Ensure the storage area has secondary containment to manage any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][7]

  • Provide them with accurate information about the waste, including its name, quantity, and hazard classification.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, activate your facility's emergency response plan.

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container, avoiding the generation of dust.[4] For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain and collect the spill.

  • Decontamination: Clean the spill area thoroughly with soap and water.[6] All cleanup materials should be collected and disposed of as hazardous waste.

  • Personal Safety: Always wear the appropriate PPE during spill cleanup.

Disposal of Contaminated Materials

Any materials that come into contact with Methyl 4-[(hydroxyimino)methyl]benzoate, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate and dispose of it as hazardous waste.[6] After thorough rinsing, the container may be recycled or disposed of according to local regulations.[6]

  • Contaminated PPE and Labware: Place all contaminated disposable items in a sealed bag or container, label it as hazardous waste, and arrange for its disposal through your EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of Methyl 4-[(hydroxyimino)methyl]benzoate.

DisposalWorkflow Disposal Workflow for Methyl 4-[(hydroxyimino)methyl]benzoate Start Start: Waste Generation Assess Assess Hazards (Skin/Eye Irritant, Harmful if Swallowed, Respiratory Irritant, Aquatic Toxicity) Start->Assess Spill Spill Occurs Start->Spill Potential Event PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Collect Collect Waste in a Labeled, Compatible Container PPE->Collect Label Label as 'Hazardous Waste' with Chemical Name and Date Collect->Label Collect->Spill Potential Event Store Store in a Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Service Store->ContactEHS Pickup Arrange for Professional Waste Pickup ContactEHS->Pickup End End: Proper Disposal Pickup->End SpillResponse Follow Spill Management Protocol: Evacuate, Ventilate, Contain, Clean Spill->SpillResponse SpillWaste Collect Spill Debris as Hazardous Waste SpillResponse->SpillWaste SpillWaste->Collect

Caption: A workflow for the safe disposal of Methyl 4-[(hydroxyimino)methyl]benzoate.

References

  • Cole-Parmer. (2006, March 3). Material Safety Data Sheet - syn-Benzaldehyde oxime. Retrieved from [Link]

  • Government of Canada. (2019, February 8). Benzoates Group - information sheet. Retrieved from [Link]

  • Sdfine. (n.d.). METHYL-4-HYDROXYBENZOATE Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[(hydroxyimino)methyl]benzoate. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • University of Puerto Rico at Mayagüez. (2005, October 3). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. Retrieved from [Link]

Sources

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